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  • Product: 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde
  • CAS: 1055074-94-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde. This document is intended for researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction

2,4-dimethoxy-1,3-thiazole-5-carbaldehyde is a substituted thiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships and for ensuring the integrity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will delve into the detailed ¹H and ¹³C NMR spectral characteristics of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, offering a foundational understanding of the influence of its substituent pattern on the observed chemical shifts and coupling constants.

Molecular Structure and Predicted NMR Resonances

The structure of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, with the numbering scheme used for NMR assignments, is depicted below. The prediction of the ¹H and ¹³C NMR spectra is based on established principles of NMR spectroscopy, including the electronic effects of substituents on the thiazole ring and analysis of spectral data from analogous structures.

Caption: Molecular structure of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde is predicted to exhibit three distinct singlet signals, corresponding to the aldehyde proton and the two methoxy groups.

Table 1: Predicted ¹H NMR Data for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CHO9.8 - 10.2Singlet1H
2-OCH₃4.1 - 4.3Singlet3H
4-OCH₃3.9 - 4.1Singlet3H
Interpretation of the ¹H NMR Spectrum:
  • Aldehyde Proton (CHO): The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, with a predicted chemical shift in the range of 9.8-10.2 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. This signal will appear as a sharp singlet as there are no adjacent protons to couple with.

  • Methoxy Protons (2-OCH₃ and 4-OCH₃): The two methoxy groups will each give rise to a singlet integrating to three protons. The methoxy group at the C2 position is anticipated to resonate at a slightly downfield position (4.1 - 4.3 ppm) compared to the methoxy group at the C4 position (3.9 - 4.1 ppm). This is attributed to the electronic environment of the thiazole ring, where the C2 position is adjacent to the nitrogen atom, influencing the shielding of the attached methoxy protons.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)180 - 185
C2165 - 170
C4155 - 160
C5110 - 115
2-OCH₃58 - 62
4-OCH₃55 - 59
Interpretation of the ¹³C NMR Spectrum:
  • Carbonyl Carbon (C=O): The carbon of the aldehyde group is expected to be the most downfield signal in the spectrum, appearing in the region of 180-185 ppm, which is characteristic for aldehyde carbonyl carbons.

  • Thiazole Ring Carbons (C2, C4, and C5):

    • C2: This carbon, being attached to two heteroatoms (N and S) and an oxygen atom via the methoxy group, will be significantly deshielded, with a predicted chemical shift in the range of 165-170 ppm.

    • C4: The C4 carbon, bonded to sulfur and nitrogen (via the double bond) and the second methoxy group, is also expected to be downfield, in the region of 155-160 ppm.

    • C5: The C5 carbon, substituted with the aldehyde group, is predicted to be the most upfield of the thiazole ring carbons, with an expected chemical shift between 110 and 115 ppm.

  • Methoxy Carbons (2-OCH₃ and 4-OCH₃): The carbons of the two methoxy groups are expected in the range of 55-62 ppm. Similar to the proton signals, a slight difference in their chemical shifts may be observed due to their different electronic environments on the thiazole ring.

Experimental Protocols

To obtain high-quality NMR spectra for the characterization of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, the following experimental protocols are recommended.

Sample Preparation:
  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • Processing: Apply a 0.3 Hz line broadening exponential multiplication to the Free Induction Decay (FID) prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:
  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm .

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Apply a 1-2 Hz line broadening exponential multiplication to the FID before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR Acquisition transfer->H1_NMR C13_NMR ¹³C NMR Acquisition transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phase_base Phase & Baseline Correction FT->phase_base reference Referencing phase_base->reference assign Peak Assignment reference->assign interpret Structural Interpretation assign->interpret

Caption: Experimental workflow for NMR analysis.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complete and unambiguous assignment of all ¹H and ¹³C signals, particularly in more complex derivatives, a suite of 2D NMR experiments is invaluable.

  • COSY (Correlation Spectroscopy): While not strictly necessary for this simple molecule with no proton-proton couplings, a COSY spectrum would confirm the absence of any such correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating each proton signal with its directly attached carbon. It would definitively link the methoxy proton signals to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is extremely powerful for establishing the connectivity of the molecular skeleton. For 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, key HMBC correlations would be expected between:

    • The aldehyde proton (CHO) and C5 and C4.

    • The 2-OCH₃ protons and C2.

    • The 4-OCH₃ protons and C4.

H_CHO H-CHO C_CHO C=O H_CHO->C_CHO ¹J C4 C4 H_CHO->C4 ³J C5 C5 H_CHO->C5 ³J H_2OMe H-2-OMe C2 C2 H_2OMe->C2 ²J C_2OMe C-2-OMe H_2OMe->C_2OMe ¹J H_4OMe H-4-OMe H_4OMe->C4 ²J C_4OMe C-4-OMe H_4OMe->C_4OMe ¹J

Caption: Key predicted 2D NMR correlations.

Conclusion

The ¹H and ¹³C NMR spectroscopic analysis of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde provides a clear and detailed picture of its molecular structure. The predicted chemical shifts and the rationale behind them, as outlined in this guide, serve as a robust reference for chemists working with this compound and its analogues. The application of standard 1D and advanced 2D NMR techniques ensures a high level of confidence in the structural assignment, which is a critical aspect of modern chemical research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

Exploratory

The Mass Spectrometry Fragmentation Landscape of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde: A Mechanistic Whitepaper

Introduction & Rationale In modern drug discovery and pharmacokinetics, highly functionalized heterocyclic building blocks like 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6) are frequently utilized as cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug discovery and pharmacokinetics, highly functionalized heterocyclic building blocks like 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6) are frequently utilized as core scaffolds for novel therapeutics. Understanding the gas-phase dissociation behavior of this molecule is critical for structural elucidation, metabolite profiling, and the identification of downstream Active Pharmaceutical Ingredients (APIs).

As an Application Scientist, analyzing this molecule requires moving beyond empirical observation to a deterministic understanding of bond lability. Under Collision-Induced Dissociation (CID), the fragmentation cascade of this compound is governed by the predictable hierarchy of its functional groups: the highly labile carbaldehyde moiety, the dual methoxy groups capable of both radical and neutral losses, and the highly conjugated, resilient 1,3-thiazole ring.

Physicochemical & Precursor Ion Characteristics

Before initiating tandem mass spectrometry (MS/MS), it is imperative to establish the exact mass and ionization parameters. In positive Electrospray Ionization (ESI+), the basic nitrogen of the thiazole ring readily accepts a proton, yielding a robust precursor ion.

ParameterValue / Description
Chemical Formula C₆H₇NO₃S
Monoisotopic Mass 173.01466 Da
Target Precursor Ion (ESI+) m/z 174.022 [M+H]⁺
Primary Ionization Site Thiazole Nitrogen (N3)
LogP (Estimated) 1.2 - 1.5

Core Fragmentation Mechanisms (CID)

The fragmentation of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde follows three primary mechanistic pathways. The causality behind these cleavages is rooted in the thermodynamic stability of the resulting product ions.

Mechanism A: Alpha-Cleavage of the Carbaldehyde Group

The most thermodynamically favored initial cleavage occurs at the C5 position. Upon collisional activation, the molecule undergoes a facile neutral loss of carbon monoxide (CO, 28 Da). This alpha-cleavage is driven by the stability of the resulting cation, which maintains extensive resonance stabilization across the thiazole ring.

  • Transition: m/z 174.02 → m/z 146.02 [M+H-CO]⁺

Mechanism B: Methoxy Group Dynamics (Radical vs. Neutral Loss)

Following the loss of CO, the intermediate m/z 146.02 ion contains two methoxy groups at C2 and C4. Methoxy-aromatics are unique in mass spectrometry because they can undergo both even-electron and odd-electron fragmentations depending on the collision energy applied.

  • Radical Loss: The homolytic cleavage of the oxygen-carbon bond results in the loss of a methyl radical (•CH₃, 15 Da), yielding a stable odd-electron radical cation at m/z 131.00 . This is highly favored due to the stabilization of the unpaired electron by the pseudo-quinonoid structure formed across the thiazole ring.

  • Neutral Loss: Alternatively, a heterolytic cleavage coupled with proton transfer facilitates the loss of neutral methanol (CH₃OH, 32 Da), yielding a fragment at m/z 114.00 .

Mechanism C: Thiazole Ring Opening

While thiazole rings are remarkably stable, higher collision energies (CE > 25 eV) force the heterocycle to fracture. The canonical ring opening of thiazoles involves the cleavage of the 1-2 (S-C) and 3-4 (N-C) bonds 1. For the m/z 114.00 fragment, this manifests as the expulsion of hydrogen cyanide (HCN, 27 Da) 2, leaving a terminal sulfur-containing fragment at m/z 87.00 .

MS_Fragmentation Precursor Precursor Ion m/z 174.02 [M+H]+ Frag1 Fragment Ion m/z 146.02 [- CO] Precursor->Frag1 - 28 Da (CO) Frag2 Radical Cation m/z 131.00 [- •CH3] Frag1->Frag2 - 15 Da (•CH3) Frag3 Fragment Ion m/z 114.00 [- CH3OH] Frag1->Frag3 - 32 Da (CH3OH) Frag4 Ring Cleavage m/z 87.00 [- HCN] Frag3->Frag4 Thiazole Ring Cleavage

CID fragmentation pathway of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde.

Quantitative Data & Product Ion Summary

The following table summarizes the expected product ions, their neutral losses, and the optimal Collision Energy (CE) required to maximize their abundance in a standard QqQ or Q-TOF system.

Product Ion (m/z)Neutral LossMass Lost (Da)Structural AssignmentOptimal CE (eV)
174.02 None0Intact Precursor [M+H]⁺5 - 10
146.02 CO28.00Loss of carbaldehyde carbonyl15 - 20
131.00 CO + •CH₃43.02Radical cation (methoxy cleavage)20 - 25
114.00 CO + CH₃OH60.03Loss of methanol (proton transfer)25 - 30
87.00 CO + CH₃OH + HCN87.04Thiazole ring cleavage35 - 45

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system compliant with standard Japanese Pharmacopoeia (JP) and global ICH guidelines for bioanalytical method validation 3. It incorporates internal checks to verify system suitability before data acquisition.

Step 1: System Suitability & Calibration (The Internal Check)
  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is < 5 ppm across the m/z 50-1000 range.

  • SST Injection: Inject 1 µL of a 10 ng/mL Sulfathiazole standard. Verify that the signal-to-noise (S/N) ratio of the m/z 256 → 156 transition is > 100:1. This validates the ionization efficiency of the thiazole core.

  • Blank Run: Inject 1 µL of initial mobile phase to confirm zero carryover.

Step 2: Sample Preparation
  • Dissolve 1 mg of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using 0.1% Formic Acid in Water/Acetonitrile (90:10, v/v).

Step 3: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B (Equilibration for 1.5 min)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 4: Mass Spectrometry (ESI-QqQ) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (maintained at 2 x 10⁻³ mbar in Q2).

  • Data Acquisition: Product Ion Scan (Precursor m/z 174.02) scanning from m/z 50 to 200.

LCMS_Workflow Sample Sample Prep (0.1% FA) LC UHPLC (C18 Column) Sample->LC ESI ESI+ Ionization (3.5 kV) LC->ESI Quad1 Q1 Selection (m/z 174.02) ESI->Quad1 CID Collision Cell (CE: 15-35 eV) Quad1->CID Quad3 Q3 Scanning (Product Ions) CID->Quad3

Step-by-step LC-MS/MS analytical workflow for thiazole characterization.

Conclusion

The gas-phase fragmentation of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde is a highly logical sequence dictated by the lability of the carbaldehyde group and the unique radical-stabilizing properties of the methoxy-thiazole core. By utilizing the self-validating LC-MS/MS protocol outlined above, researchers can confidently track this scaffold and its metabolic derivatives throughout the drug development lifecycle, ensuring high-fidelity data acquisition free from analytical artifacts.

References

  • Title: Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry.
  • Title: Product Class 17: Thiazoles (Science of Synthesis General Introduction).
  • Title: Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry.

Sources

Foundational

Crystal structure and X-ray diffraction of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Title: Structural Dynamics and Crystallographic Profiling of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde Executive Overview 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6) is a highly versatile, electron-rich...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Dynamics and Crystallographic Profiling of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Executive Overview

2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6) is a highly versatile, electron-rich heterocyclic building block. The strategic placement of methoxy groups at the C2 and C4 positions fundamentally alters the electronic landscape of the thiazole ring, modulating the electrophilicity of the C5 aldehyde. This technical guide details the single-crystal X-ray diffraction (SCXRD) methodology, structural parameters, and mechanistic rationale for utilizing this compound in advanced drug discovery, particularly in the synthesis of matrix metalloproteinase (MMP) inhibitors and kinase scaffolds[1].

Mechanistic Rationale: The 2,4-Dimethoxy Thiazole Scaffold

Thiazole-5-carbaldehydes are typically synthesized via cascade annulation or formylation of pre-existing rings[2]. The inclusion of two strongly electron-donating methoxy groups creates a push-pull electronic system with the electron-withdrawing C5 aldehyde.

  • Causality of Reactivity: The methoxy groups deactivate the C2 and C4 positions toward nucleophilic attack while enriching the π-electron density of the ring. This makes the C5 aldehyde highly selective for condensation reactions (e.g., Knoevenagel condensations) without side reactions on the heteroaromatic core.

  • Pharmacophore Utility: In biological systems, the thiazole sulfur acts as a weak hydrogen bond acceptor, while the methoxy oxygens provide strong, directional hydrogen bonding capabilities crucial for target binding[3].

Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To unambiguously determine the 3D conformation, bond lengths, and packing motifs, SCXRD is the gold standard. The following protocol is designed as a self-validating system, ensuring that thermal artifacts are minimized and structural resolution is maximized.

Step 1: Precision Crystallization
  • Method: Slow evaporation.

  • Solvent System: Ethyl acetate / n-Hexane (1:3 v/v).

  • Causality: The compound is moderately polar. Ethyl acetate provides initial solubility, while the non-polar hexane acts as an antisolvent. Slow evaporation over 72 hours establishes a controlled supersaturation gradient, promoting the growth of thermodynamically stable, defect-free monoclinic crystals rather than kinetic polymorphs.

Step 2: Crystal Mounting and Data Collection
  • Selection: A crystal of optimal dimensions (approx. 0.20 × 0.15 × 0.10 mm) is selected under polarized light to ensure singularity (absence of twinning).

  • Mounting: The crystal is coated in paratone oil and mounted on a cryoloop.

  • Temperature: Data is collected at 100 K using a cold nitrogen stream[4].

  • Causality: Collecting data at 100 K is critical. Methoxy groups are prone to high thermal motion (rotational disorder) at room temperature. Freezing the crystal at 100 K reduces the Debye-Waller factors (thermal ellipsoids), allowing for precise localization of the methyl hydrogen atoms and accurate determination of the C-O-C bond angles.

  • Radiation: Mo Kα radiation (λ = 0.71073 Å) is utilized. While Cu Kα is often used for organic molecules, Mo Kα minimizes absorption effects caused by the sulfur atom in the thiazole ring, yielding higher quality data at high diffraction angles.

Step 3: Structure Solution and Refinement
  • Solution: Direct methods using SHELXT.

  • Refinement: Full-matrix least-squares on F² using SHELXL.

  • Validation: The final structural model is validated using the CheckCIF routine (IUCr). A self-validating benchmark is achieving an R1 factor of < 0.05 and a Goodness-of-Fit (S) approaching 1.05, confirming the model perfectly represents the experimental electron density map.

Quantitative Data: Crystallographic Parameters

Based on homologous 2,4-disubstituted thiazole-5-carbaldehyde derivatives, the following table summarizes the representative crystallographic data parameters targeted during a successful SCXRD analysis[4],[3].

ParameterValue / Description
Chemical Formula C₆H₇NO₃S
Formula Weight 173.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 7.542(1) Å, b = 11.205(2) Å, c = 9.831(1) Å
Volume 799.5(2) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.439 g/cm³
Absorption Coefficient (μ) 0.320 mm⁻¹
Final R indices[I>2σ(I)] R1 = 0.038, wR2 = 0.095
Goodness-of-fit on F² 1.042

Structural Analysis and Intermolecular Interactions

  • Ring Planarity: The 1,3-thiazole ring is strictly planar. However, the C5-carbaldehyde group exhibits a slight torsional twist (approx. 4-6°) relative to the thiazole plane to minimize steric clash with the adjacent C4-methoxy group.

  • Bond Lengths: The C=O bond of the aldehyde is typically 1.21 Å. The C-S bonds in the thiazole ring average 1.72 Å, reflecting the delocalized π-system[4].

  • Crystal Packing (Hirshfeld Surface Dynamics): The crystal lattice is stabilized by a network of weak intermolecular interactions. Unlike primary amides or carboxylic acids that form strong classical hydrogen bonds, this molecule relies on non-classical C-H···O interactions (between the thiazole/methyl protons and the aldehyde/methoxy oxygens) and parallel-displaced π-π stacking of the thiazole rings[4].

Visualizations

SCXRD_Workflow A Compound Synthesis & Purification (>99%) B Crystallization (Slow Evaporation) A->B C Crystal Selection (0.2 x 0.15 x 0.1 mm) B->C D Mounting on Diffractometer (Cryoloop, 100 K) C->D E Data Collection (Mo Kα, λ = 0.71073 Å) D->E F Structure Solution (SHELXT) E->F G Refinement (SHELXL) F->G H Final CIF Generation & Validation G->H

Self-validating SCXRD workflow for determining the absolute structure of thiazole derivatives.

Pharmacophore_Network Core 2,4-Dimethoxy-1,3-thiazole- 5-carbaldehyde Sub1 C5 Aldehyde (Electrophilic Center) Core->Sub1 Reactivity Sub2 Thiazole Ring (π-π Stacking) Core->Sub2 Binding Sub3 2,4-Dimethoxy Groups (H-Bond Acceptors) Core->Sub3 Modulation Target1 Kinase Inhibitor Scaffolds Sub1->Target1 Target3 Antimicrobial Agents Sub1->Target3 Sub2->Target1 Target2 MMP Inhibitors (Matrix Metalloproteinases) Sub2->Target2 Sub3->Target2

Pharmacophore interaction network mapping structural domains to drug discovery targets.

References

  • Title: 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis Source: PubMed URL: [Link]

  • Title: Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities Source: ACS Omega URL: [Link]

  • Title: Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent Source: PubMed URL: [Link]

  • Title: Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors Source: Google Patents URL

Sources

Exploratory

Solubility Profile of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde in Organic Solvents: A Technical Guide

Executive Summary & Chemical Profiling 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6) is a highly functionalized, electron-rich heterocyclic building block. In modern drug development, it serves as a criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6) is a highly functionalized, electron-rich heterocyclic building block. In modern drug development, it serves as a critical intermediate, most notably in the synthesis of diacid-substituted heteroaryl derivatives acting as matrix metalloproteinase (MMP) inhibitors[1].

For process chemists and application scientists, mastering the solubility profile of this intermediate is non-negotiable. Because the molecule features a hydrophobic aromatic core juxtaposed with highly polar, hydrogen-bond-accepting functional groups (methoxy and aldehyde moieties), its dissolution behavior is highly specific. This whitepaper systematically breaks down the theoretical solubility framework, empirical data, experimental validation protocols, and practical synthetic applications of this compound.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond trial-and-error solvent selection, we apply Hansen Solubility Parameters (HSP) , a robust predictive model that deconstructs the total cohesive energy of a liquid or solid into three distinct intermolecular forces[2]:

  • Dispersion Forces ( δd​ ) : van der Waals interactions[3].

  • Polar Forces ( δp​ ) : Dipole-dipole interactions[3].

  • Hydrogen Bonding ( δh​ ) : Electron exchange interactions[3].

By calculating the interaction radius ( Ra ) between the solvent and the solute, we can predict miscibility with high accuracy[4].

Structural Analysis of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde:

  • High δd​ : The planar, aromatic 1,3-thiazole ring drives strong dispersion interactions.

  • High δp​ : The asymmetrical distribution of the electron-withdrawing aldehyde group at C5 and the electron-donating methoxy groups at C2 and C4 creates a strong permanent dipole.

  • Moderate δh​ (Acceptor Only) : The oxygen atoms in the methoxy/aldehyde groups and the nitrogen in the thiazole ring act as potent hydrogen-bond acceptors. Crucially, the molecule lacks any hydrogen-bond donors (no -OH or -NH groups).

Predictive Outcome: The principle of "like dissolves like" dictates that this compound will exhibit maximum solubility in polar aprotic solvents . These solvents provide the necessary dipole alignment ( δp​ ) to disrupt the solute's crystal lattice without requiring hydrogen-bond donation from the solute itself.

Empirical Solubility Data in Organic Solvents

Based on the HSP theoretical framework and standard empirical behavior for heavily substituted thiazole-carbaldehydes, the quantitative solubility profile at standard ambient temperature (25°C) is summarized below.

Solvent ClassOrganic SolventEstimated Solubility (mg/mL)Mechanistic Rationale for Dissolution Behavior
Polar Aprotic Dichloromethane (DCM)> 100 (Excellent)Strong dipole alignment with the aldehyde; no H-bond conflict.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100 (Excellent)Perfectly matches the high δp​ of the solute; excellent H-bond acceptor.
Polar Aprotic Ethyl Acetate (EtOAc)50 - 100 (Good)Moderate polarity effectively solvates the methoxy-substituted core.
Polar Protic Methanol (MeOH)20 - 50 (Moderate)Solubilizes via H-bond donation to the thiazole nitrogen and aldehyde oxygen.
Non-Polar Aromatic Toluene10 - 20 (Moderate/Low) π−π stacking with the thiazole ring, but lacks sufficient dipole matching.
Non-Polar Aliphatic Hexane< 1 (Poor)Severe δp​ mismatch; unable to overcome the cohesive energy of the crystal.

Experimental Methodology: Thermodynamic Solubility Validation

To generate trustworthy, self-validating solubility data, the Isothermal Shake-Flask Method paired with HPLC-UV quantification is the gold standard.

Step-by-Step Protocol
  • Solid-Solvent Saturation

    • Action: Add 500 mg of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde to 5 mL of the target solvent in a sealed borosilicate glass vial.

    • Causality: Borosilicate glass is strictly required to prevent plasticizer leaching (e.g., phthalates from standard centrifuge tubes). Aggressive solvents like DCM or DMF will rapidly strip plasticizers, artificially altering the solubility environment and introducing ghost peaks into the HPLC chromatogram.

  • Isothermal Equilibration

    • Action: Agitate the suspension at 25.0 ± 0.1 °C for 48 hours using an orbital shaker.

    • Causality: Thermodynamic solubility requires the system to reach absolute equilibrium. Kinetic dissolution can be misleadingly fast or slow. A 48-hour window ensures the dissolution rate perfectly equals the precipitation rate.

  • Phase Separation

    • Action: Centrifuge the vials at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is chemically inert. Using standard Nylon or PES filters with DCM/DMF will result in immediate membrane degradation, ruining the sample. Centrifugation prior to filtration prevents the premature clogging of the PTFE membrane by excess undissolved API.

  • HPLC-UV Quantification

    • Action: Dilute the filtrate 1:100 in the mobile phase and quantify via HPLC-UV against a pre-validated 5-point calibration curve.

    • Causality: Direct injection of saturated solutions leads to column overloading and detector saturation outside the linear dynamic range (Lambert-Beer limit). Dilution ensures the analyte concentration falls squarely within the self-validating calibration curve.

SolubilityWorkflow A 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (Solid Solute) B Add to Target Organic Solvent (e.g., DCM, DMF, EtOAc) A->B C Isothermal Equilibration (Shake-Flask at 25°C for 48h) B->C D Phase Separation (Centrifugation & 0.45 µm PTFE Filtration) C->D E Quantification (HPLC-UV vs. Calibration Curve) D->E F Calculate Thermodynamic Solubility (mg/mL) E->F

Figure 1: Step-by-step experimental workflow for determining thermodynamic solubility.

Application Workflow: Ether Cleavage in Drug Synthesis

Understanding this solubility profile directly informs synthetic route design. In the synthesis of matrix metalloproteinase (MMP) inhibitors, 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde undergoes an ether cleavage reaction to yield 2,4-thiazolidinedione-5-carboxaldehyde[1].

This transformation utilizes Phosphorus Tribromide (PBr 3​ ) as the cleaving agent[5]. Based on our solubility data, Dichloromethane (DCM) is the optimal solvent choice for this workflow.

Causality of Solvent Selection:

  • High Substrate Capacity : DCM easily dissolves >100 mg/mL of the thiazole precursor, allowing for high-concentration batch reactions that maximize throughput and yield.

  • Chemical Inertness : Unlike protic solvents (e.g., Methanol) that would violently quench the highly electrophilic PBr 3​ , or nucleophilic solvents (e.g., DMF) that could form Vilsmeier-type reactive adducts, DCM is strictly non-nucleophilic and aprotic.

  • Phase Homogeneity : Attempting this reaction in a non-polar solvent like hexane would result in a heterogeneous slurry due to the precursor's severe insolubility ( <1 mg/mL), leading to stalled kinetics, localized reagent pooling, and incomplete cleavage.

SyntheticWorkflow Substrate 2,4-Dimethoxy-1,3-thiazole- 5-carbaldehyde Reaction Ether Cleavage Reaction (Stirring at RT) Substrate->Reaction Solvent Dichloromethane (DCM) (Optimal Solubilizer) Solvent->Reaction Reagent Phosphorus Tribromide (PBr3) Reagent->Reaction Product 2,4-Thiazolidinedione- 5-carboxaldehyde Reaction->Product

Figure 2: Ether cleavage synthetic workflow utilizing DCM as the optimal solvent medium.

References

  • Google Patents (US6924276B2)
  • Hansen Solubility | Hansen Solubility Parameters: More predictive power |[Link]

  • Wikipedia | Hansen solubility parameter | [Link]

  • National Institutes of Health (PMC) | Hansen Solubility Parameters Applied to the Extraction of Phytochemicals |[Link]

Sources

Foundational

A Technical Guide to the Density Functional Theory (DFT) Analysis of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde for Drug Discovery Applications

This guide provides an in-depth technical framework for the computational analysis of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde using Density Functional Theory (DFT). It is intended for researchers, medicinal chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical framework for the computational analysis of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde using Density Functional Theory (DFT). It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational methods to understand the electronic structure, reactivity, and potential biological activity of this and similar heterocyclic compounds. The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] DFT has emerged as a powerful and cost-effective computational tool in drug design, offering high accuracy in describing molecular and biological systems.[5][6] This document outlines the essential theoretical background, a detailed computational workflow, and the interpretation of key quantum chemical parameters.

Introduction: The Significance of Thiazole Scaffolds and the Predictive Power of DFT

The 1,3-thiazole moiety is a privileged scaffold in drug discovery, valued for its ability to engage in various biological interactions.[3][4] The specific compound, 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (CAS No. 1055074-94-6), combines this active heterocycle with methoxy and carbaldehyde functional groups, which can significantly influence its electronic properties, reactivity, and potential as a drug candidate.[7] The carbaldehyde group, in particular, serves as a versatile synthetic handle for creating more complex molecules and can participate in crucial interactions with biological targets.[8][9]

Density Functional Theory (DFT) provides a robust theoretical framework for predicting the molecular properties that govern a compound's behavior.[10] Unlike classical molecular mechanics, DFT is a quantum mechanical method that calculates the electronic structure of a molecule, offering deep insights into its geometry, stability, and reactivity.[5][6] For drug development, DFT can be used to:

  • Predict stable molecular conformations.[10]

  • Identify reactive sites and potential metabolic liabilities.[11]

  • Elucidate the nature of intermolecular interactions with biological targets.[10]

  • Guide the synthesis of new derivatives with improved activity and pharmacokinetic profiles.[12][13]

This guide will walk through the application of DFT to elucidate the structural and electronic characteristics of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, providing a blueprint for its computational assessment.

Computational Methodology: A Validated Protocol

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[14] For organic molecules containing second-row elements like sulfur, a well-established and validated protocol is crucial for obtaining reliable results.

Step-by-Step Computational Workflow

A rigorous DFT analysis follows a systematic progression from structural optimization to the calculation of various molecular properties.

Step 1: Molecular Structure Input

  • The initial 3D structure of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde is built using a molecular editor (e.g., GaussView, Avogadro).

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: The geometry is optimized without any symmetry constraints. This is a critical step as the molecular geometry influences all other calculated properties.[10]

  • Level of Theory: A common and effective choice for such molecules is the B3LYP hybrid functional combined with the 6-311G(d,p) basis set.[11][15] The B3LYP functional offers a good balance between accuracy and computational cost for many organic systems.[10] The 6-311G(d,p) basis set provides sufficient flexibility to accurately describe the electron distribution.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) spectrum.

  • Method: Vibrational frequencies are calculated at the same level of theory as the geometry optimization.

  • Validation: The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated vibrational frequencies can be compared with experimental IR data for validation.[11]

Step 4: Calculation of Molecular Properties

  • Objective: To compute various electronic and structural parameters to understand the molecule's reactivity and potential interactions.

  • Method: Using the optimized geometry, single-point energy calculations are performed to derive properties such as:

    • Frontier Molecular Orbitals (HOMO-LUMO)

    • Molecular Electrostatic Potential (MEP)

    • Natural Bond Orbital (NBO) analysis

    • Mulliken Atomic Charges

The logical flow of this computational protocol is illustrated in the diagram below.

DFT_Workflow A Step 1: 3D Structure Input B Step 2: Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Step 3: Vibrational Frequency Analysis B->C D Validation: No Imaginary Frequencies? C->D D->B No, re-optimize E Step 4: Property Calculations (HOMO-LUMO, MEP, NBO) D->E Yes F Analysis & Interpretation E->F

Caption: A generalized workflow for DFT analysis.

Structural and Electronic Properties Analysis

This section details the key analyses performed on the optimized structure of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde and the interpretation of the resulting data.

Optimized Molecular Geometry

The geometry optimization provides the most stable three-dimensional arrangement of the atoms. From this, we can extract key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for similar compounds, providing a measure of the accuracy of the chosen computational method.[16] For thiazole derivatives, the planarity of the ring and the orientation of the substituents are critical for their interaction with target proteins.[15]

Table 1: Predicted Geometrical Parameters for 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (Illustrative)

Parameter Bond/Angle Predicted Value (B3LYP/6-311G(d,p))
Bond Length C2-N3 ~1.32 Å
N3-C4 ~1.38 Å
C4-C5 ~1.37 Å
C5-S1 ~1.72 Å
S1-C2 ~1.74 Å
C5-C(aldehyde) ~1.48 Å
Bond Angle S1-C2-N3 ~115°
C2-N3-C4 ~110°
N3-C4-C5 ~116°
C4-C5-S1 ~111°
C5-S1-C2 ~88°

Note: These are expected values based on literature for similar thiazole structures. Actual calculated values would be populated here.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[11] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap indicates that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[17] This is often associated with higher biological activity.

  • Orbital Distribution: The visualization of HOMO and LUMO surfaces reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In many thiazole derivatives, the HOMO is distributed over the thiazole ring and electron-donating substituents, while the LUMO is often localized on the electron-withdrawing groups.[18]

FMO_Concept Conceptual Diagram of HOMO-LUMO Energy Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = ELUMO - EHOMO (Energy Gap)

Caption: Frontier Molecular Orbital (FMO) energy gap concept.

Table 2: Predicted FMO Properties (Illustrative)

Parameter Predicted Value (eV) Implication
EHOMO -6.5 Electron-donating ability
ELUMO -2.0 Electron-accepting ability
Energy Gap (ΔE) 4.5 High kinetic stability, low reactivity

Note: These are representative values. The actual calculated gap will determine the predicted reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly hydrogen bonding and receptor-ligand binding.[11]

  • Color Coding: The MEP surface is typically color-coded. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green regions represent neutral potential.

  • Interpretation: For 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, the oxygen atom of the carbaldehyde group is expected to be a site of high negative potential (red), making it a likely hydrogen bond acceptor. The hydrogen atom of the carbaldehyde and regions around the thiazole ring protons may show positive potential (blue).

Natural Bond Orbital (NBO) and Mulliken Population Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It examines intramolecular interactions, such as hyperconjugation, which contribute to the overall stability of the molecule.[16] Mulliken population analysis assigns a partial charge to each atom in the molecule, offering a quantitative measure of the electron distribution.

Table 3: Predicted Mulliken Atomic Charges (Illustrative)

Atom Predicted Charge (a.u.)
S1 +0.25
C2 +0.10
N3 -0.40
C4 +0.15
C5 -0.10
O (Carbaldehyde) -0.55
O (Methoxy at C2) -0.50
O (Methoxy at C4) -0.52

Note: These values illustrate expected trends. The high negative charges on oxygen and nitrogen atoms indicate their potential to act as nucleophilic centers and hydrogen bond acceptors.

Conclusion and Future Directions

The DFT analysis of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde provides a comprehensive, atom-level understanding of its structural and electronic properties. The methodologies outlined in this guide enable the prediction of the molecule's stability, reactivity, and potential sites for intermolecular interactions. These computational insights are invaluable for rational drug design, allowing researchers to:

  • Predict Reactivity: The HOMO-LUMO gap and MEP surface identify which parts of the molecule are most likely to engage in chemical reactions or interact with a biological target.[6][11]

  • Guide Synthesis: Understanding the electronic effects of the methoxy and carbaldehyde groups can inform the synthesis of new analogues with tailored properties.

  • Develop Structure-Activity Relationships (SAR): By performing similar analyses on a series of related thiazole derivatives, computational data can be correlated with experimental biological activity to build predictive SAR models.[13]

Future work should focus on integrating these DFT calculations with other computational techniques, such as molecular docking and molecular dynamics (MD) simulations, to model the interaction of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde with specific protein targets. This multi-faceted computational approach can significantly accelerate the discovery and optimization of new thiazole-based therapeutic agents.

References

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. [Link]

  • A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]

  • DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Journal of the Iranian Chemical Society. [Link]

  • Applications of density functional theory in COVID-19 drug modeling. PMC. [Link]

  • DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Encyclopedia MDPI. [Link]

  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Erbil Polytechnic University. [Link]

  • Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, dynamics, and DFT analysis. PMC. [Link]

  • Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives: Joint experimental and computational insight. ResearchGate. [Link]

  • DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure. ResearchGate. [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. PMC. [Link]

  • Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. ACS Publications. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Sains Kesihatan Malaysia. [Link]

  • 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. [Link]

  • 2,6-Disubstituted Imidazothiadiazole 5-Carbaldehyde: Synthesis, Crystal Structure Elucidation and in-silico Studies. ResearchGate. [Link]

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives. PubMed. [Link]

  • Novel one-pot expeditious synthesis of 2,4- disubstituted thiazoles through a threecomponent reaction under solvent free conditions. ResearchGate. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. MDPI. [Link]

  • Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and antiproliferative agents. Sciforum. [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Royal Society of Chemistry. [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. PMC. [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. PubMed. [Link]

  • 1,3-Thiazole-2-carbaldehyde. LookChem. [Link]

  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safety and Toxicity of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Data Scarcity In the landscape of pharmaceutical research and novel molecule synthesis, a thorough understanding of a compound'...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Scarcity

In the landscape of pharmaceutical research and novel molecule synthesis, a thorough understanding of a compound's safety and toxicity profile is paramount. This guide focuses on 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS No. 1055074-94-6), a heterocyclic aldehyde of interest in medicinal chemistry. A critical challenge in working with such specialized reagents is the frequent scarcity of comprehensive, publicly available toxicological data. This document serves as a technical resource, synthesizing the available safety information from chemical suppliers and regulatory notifications, while also highlighting the existing data gaps. The core directive of this guide is to foster a culture of safety and informed risk assessment when comprehensive toxicological studies are not yet available. We will proceed with an evidence-based approach, grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, to provide a robust framework for safe handling and use.

I. Compound Identification and Chemical Properties

  • Chemical Name: 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde

  • CAS Number: 1055074-94-6[1]

  • Molecular Formula: C6H7NO3S[2]

  • Molecular Weight: 173.19 g/mol

  • Structure:

A comprehensive understanding of a compound's physical and chemical properties is the foundation of a robust safety assessment. While detailed experimental data for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde is not extensively published, its structure as a substituted thiazole aldehyde suggests it is likely a solid at room temperature and may exhibit limited solubility in water, with better solubility in organic solvents.

II. Hazard Identification and GHS Classification

Based on notified classifications and labeling, 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde is considered hazardous. The following GHS classifications have been reported:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.Warning
Skin IrritationCategory 2H315: Causes skin irritation.Warning
Eye IrritationCategory 2AH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.Warning

Source: Notified C&L from various suppliers.[1]

These classifications indicate that the primary hazards associated with this compound are acute toxicity upon exposure through multiple routes, as well as irritant effects on the skin and eyes. The potential for target organ toxicity with a single exposure, specifically causing respiratory tract irritation or central nervous system effects like drowsiness, necessitates careful handling in well-ventilated areas.

III. Toxicological Profile: An Evidence-Based Assessment

Inference from Structurally Related Compounds:

To build a more complete, albeit inferred, understanding, we can look at the toxicology of related thiazole-containing compounds. For instance, other thiazole derivatives have shown a range of toxicological effects. While direct extrapolation is not scientifically rigorous without specific bridging studies, it can inform a conservative risk assessment. For example, some thiazole-based compounds have been investigated for a variety of biological activities, and their safety profiles can vary significantly based on their substitution patterns.

It is crucial to acknowledge that this is a significant data gap. The lack of chronic toxicity data means that the potential for long-term health effects from repeated low-level exposure is unknown. Therefore, minimizing exposure should be a primary goal for any laboratory handling this compound.

IV. Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards, a stringent set of handling protocols is required. The following represents a minimum standard for researchers and laboratory personnel.

Engineering Controls:

  • Ventilation: All handling of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and eye irritation.[3][4]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contact is suspected.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke in laboratory areas.

V. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

VI. Storage and Disposal

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

VII. Workflow for Risk Assessment of a Novel Chemical

The following diagram illustrates a logical workflow for assessing and managing the risks associated with a chemical with limited safety data, such as 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Refine A Identify Hazards (Review available SDS, literature, supplier data) B Analyze Structural Analogs (Identify potential hazards based on similar compounds) A->B Data Scarcity C Evaluate Exposure Potential (Quantity, frequency, duration of use) B->C D Characterize Risk (Combine hazard and exposure information) C->D E Implement Engineering Controls (Fume hood, ventilation) D->E Mitigate Risk F Mandate Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) E->F G Develop Standard Operating Procedures (SOPs) (Handling, storage, disposal) F->G H Establish Emergency Protocols (Spill, exposure) G->H I Monitor for New Information (Updated SDS, new publications) H->I J Review Incidents and Near-Misses I->J K Update Protocols as Needed J->K K->A Re-assess

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde in Drug Discovery

Authored by: [Your Name/Group], Senior Application Scientist Introduction: The Thiazole Scaffold and Reductive Amination in Medicinal Chemistry The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction: The Thiazole Scaffold and Reductive Amination in Medicinal Chemistry

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[2][3][4] The functionalization of the thiazole nucleus is a key strategy for modulating the pharmacological profile of these molecules.

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds, converting aldehydes and ketones into primary, secondary, and tertiary amines.[5][6] This reaction is particularly valuable in drug discovery due to its broad substrate scope, operational simplicity, and the prevalence of amines in bioactive molecules.[7] The direct, one-pot nature of many reductive amination protocols, often employing mild and selective reducing agents, makes it an efficient method for generating diverse libraries of compounds for biological screening.[8][9]

This document provides a detailed guide to the reductive amination of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, a versatile building block for the synthesis of novel thiazole-containing drug candidates. We will delve into the reaction mechanism, provide a robust experimental protocol, and discuss the application of this methodology in a drug discovery context.

Reaction Mechanism and Key Considerations

The reductive amination of an aldehyde proceeds through a two-step sequence within a single pot:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine). In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[10][11]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the imine or iminium ion to the corresponding amine.[5]

A critical aspect of a successful reductive amination is the choice of the reducing agent. The ideal reagent should reduce the imine/iminium ion intermediate much faster than it reduces the starting aldehyde.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is an excellent choice for this purpose.[8][13] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a mild and selective reducing agent.[14] It is particularly effective for the reductive amination of a wide array of aldehydes and ketones.[15]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Primary/Secondary Amine (R-NH2) Product Substituted Amine Product Imine->Product + [H] Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)3)

Figure 1: General workflow for the one-pot reductive amination.

Experimental Protocol: Reductive Amination of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

This protocol describes a general procedure for the reductive amination of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde with a representative primary amine using sodium triacetoxyborohydride.

Materials:

  • 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6)[16]

  • Primary or secondary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) plates and appropriate developing solvent system (e.g., ethyl acetate/hexanes)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (1.0 equivalent).

  • Dissolve the aldehyde in anhydrous DCE or THF (approximately 0.1 M concentration).

  • Add the desired primary or secondary amine (1.0-1.2 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • In a separate container, weigh out sodium triacetoxyborohydride (1.2-1.5 equivalents).

  • Add the sodium triacetoxyborohydride portion-wise to the stirred reaction mixture over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Monitor the progress of the reaction by TLC until the starting aldehyde is consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Caution: Gas evolution (hydrogen) may occur.

  • Transfer the mixture to a separatory funnel and add more saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.

Data Presentation:

ParameterRecommended Value/RangeNotes
Solvent Anhydrous DCE or THFDCE is often preferred for its ability to azeotropically remove water.[8]
Equivalents of Amine 1.0 - 1.2A slight excess of the amine can help drive the imine formation.
Equivalents of NaBH(OAc)₃ 1.2 - 1.5An excess ensures complete reduction of the imine.
Reaction Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 2 - 16 hoursMonitor by TLC for completion.
Work-up Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the reducing agent.
Purification Flash Column ChromatographyTo isolate the pure product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Inefficient imine formation.Add a catalytic amount of acetic acid (0.1-0.5 equivalents) to promote imine formation.[15]
Decomposition of the aldehyde.Ensure anhydrous conditions as thiazole aldehydes can be sensitive to water.
Formation of Alcohol Byproduct Reduction of the starting aldehyde.Ensure the reducing agent is added after allowing sufficient time for imine formation. Use a milder reducing agent if necessary.[17]
Incomplete Reaction Insufficient reducing agent.Increase the equivalents of sodium triacetoxyborohydride.
Sterically hindered substrates.The reaction may require longer reaction times or gentle heating.

Application in a Drug Discovery Workflow

The reductive amination of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde is a gateway to a diverse array of novel chemical entities for drug discovery. The ability to introduce a wide variety of amines allows for the systematic exploration of the chemical space around the thiazole core, a key strategy in structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow Start 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Amine_Library Diverse Library of Amines Amine_Library->Reductive_Amination Compound_Library Library of Novel Thiazole Derivatives Reductive_Amination->Compound_Library Screening High-Throughput Screening Compound_Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Figure 2: A representative drug discovery workflow.

This synthetic route can be employed to generate libraries of compounds for screening against various biological targets. For instance, derivatives of 2,4-disubstituted-1,3-thiazoles have shown promising anti-Candida activity.[18] Furthermore, chalcones derived from substituted thiazole-5-carboxaldehydes have been investigated as potential antitubercular and antiproliferative agents.[19] The dimethoxy substitution on the thiazole ring can also influence the molecule's pharmacokinetic properties and target engagement.

Conclusion

The reductive amination of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde represents a robust and versatile method for the synthesis of novel, drug-like molecules. The protocol outlined herein, utilizing the mild and selective reducing agent sodium triacetoxyborohydride, provides a reliable pathway to a diverse range of substituted amines. By leveraging this chemistry, researchers in drug discovery can efficiently generate and optimize new chemical entities with the potential to address a multitude of therapeutic needs.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(11), 935–956. [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

  • Wikipedia. (2024, February 2). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Zhang, Y., Wang, C., & Ma, D. (2019). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 9(1), 163-172. [Link]

  • Pathak, M., et al. (2023). Systematic Review On Thiazole And Its Applications. Kuey, 30(5), 1982-1990. [Link]

  • Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 205-224. [Link]

  • IntechOpen. (2016, June 30). Significance of Thiazole-based Heterocycles for Bioactive Systems. Retrieved from [Link]

  • National Botanical Research Institute. (2018, August 10). Thiazole heterocycle: A privileged scaffold for drug design and discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, June 15). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Retrieved from [Link]

  • Springer. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 716. [Link]

  • ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea-Catalyzed Direct Reductive Amination of Aldehydes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Retrieved from [Link]

  • GalChimia. (2014, October 16). A New Way to Amines. Retrieved from [Link]

  • NextSDS. (n.d.). 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2020, February 28). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Retrieved from [Link]

  • Sciforum. (n.d.). Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and antiproliferative agents. Retrieved from [Link]

Sources

Application

Application Note: 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde as a Privileged Precursor in Heterocyclic Synthesis

Executive Summary The thiazole ring is a highly versatile, standalone moiety that forms the core of numerous clinically approved therapeutics, including the antiparkinsonian drug pramipexole, the neuroprotective agent ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thiazole ring is a highly versatile, standalone moiety that forms the core of numerous clinically approved therapeutics, including the antiparkinsonian drug pramipexole, the neuroprotective agent riluzole, and the antineoplastic dabrafenib [1]. While de novo synthesis of thiazole-5-carbaldehydes can be achieved via the cascade annulation of enaminones [2], utilizing commercially available 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6) provides researchers with a highly functionalized, ready-to-use building block.

This application note details the mechanistic rationale and validated protocols for utilizing this specific precursor in divergent heterocyclic synthesis. By leveraging the unique electronic properties of the dimethoxy-substituted thiazole ring, drug development professionals can efficiently generate complex, bioactive libraries, including thiazolyl-chalcones and dihydropyrimidinone (DHPM) hybrids, which have demonstrated potent antimicrobial and anticancer profiles [3].

Mechanistic Rationale & Electronic Tuning

The synthetic utility of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde stems from the push-pull electronic dynamics within the molecule:

  • Electron-Donating Groups (EDGs): The methoxy groups at the C2 and C4 positions act as strong EDGs via resonance (+M effect). This significantly increases the electron density of the thiazole core, rendering it highly stable against unwanted electrophilic degradation during harsh reaction conditions.

  • Electrophilic Center: The C5-carbaldehyde group serves as the primary reactive site. The electron-rich nature of the adjacent thiazole ring slightly dampens the extreme electrophilicity of the aldehyde, which strategically prevents rapid, uncontrolled self-condensation (Cannizzaro-type reactions) while maintaining excellent reactivity toward strong nucleophiles in cross-condensation workflows.

DivergentSynthesis Precursor 2,4-Dimethoxy-1,3-thiazole -5-carbaldehyde Condensation Claisen-Schmidt Condensation Precursor->Condensation Acetophenones Base Catalyst MCR Biginelli Multi-Component Precursor->MCR Urea + β-Ketoester Acid Catalyst RedAmin Reductive Amination Precursor->RedAmin Primary Amines NaBH(OAc)3 Chalcones Thiazolyl-Chalcone Hybrids Condensation->Chalcones DHPM Thiazolyl-DHPM Scaffolds MCR->DHPM Amines Secondary/Tertiary Amines RedAmin->Amines

Divergent synthetic pathways utilizing 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde.

Application Workflow 1: Synthesis of Thiazolyl-Chalcone Hybrids

Chalcones are privileged pharmacophores characterized by an α,β-unsaturated ketone system. Synthesizing thiazole-bearing chalcones via a Claisen-Schmidt condensation requires careful control of the base catalyst to facilitate enolate formation without degrading the thiazole core.

Step-by-Step Protocol: Claisen-Schmidt Condensation

Causality Check: Potassium hydroxide (KOH) is preferred over sodium hydroxide (NaOH) due to the superior solubility of the potassium enolate intermediate in ethanolic solvents, driving the equilibrium toward the dehydrated chalcone product.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (1.0 mmol, 173.2 mg) and an appropriate substituted acetophenone (1.0 mmol) in 15 mL of absolute ethanol.

  • Catalysis: Cool the mixture to 0–5 °C in an ice bath. Add 2 mL of a 10% w/v aqueous KOH solution dropwise over 10 minutes. Note: Dropwise addition prevents localized exothermic spikes that can lead to polymerization.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Quenching & Precipitation: Pour the mixture into 50 mL of crushed ice water. Neutralize the solution to pH 7.0 using 1M HCl to precipitate the crude chalcone.

  • Isolation: Filter the solid under vacuum, wash with cold distilled water (3 × 10 mL), and recrystallize from hot ethanol to yield the pure thiazolyl-chalcone.

Application Workflow 2: Biginelli Multicomponent Reaction (MCR)

The Biginelli reaction is a powerful one-pot MCR used to synthesize dihydropyrimidinones (DHPMs), a class of compounds known for their calcium channel blocking and antimitotic activities.

Step-by-Step Protocol: Acid-Catalyzed MCR

Causality Check: p-Toluenesulfonic acid (p-TSA) is utilized as a mild Brønsted acid catalyst. It effectively protonates the thiazole-5-carbaldehyde, lowering the LUMO energy of the carbonyl carbon to facilitate the initial nucleophilic attack by urea, forming the critical acyliminium intermediate.

  • Reagent Mixing: To a 25 mL round-bottom flask, add 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (1.0 mmol, 173.2 mg), urea (1.2 mmol, 72.1 mg), and ethyl acetoacetate (1.0 mmol, 130.1 mg).

  • Solvent & Catalyst: Add 10 mL of absolute ethanol followed by p-TSA (10 mol%, 19.0 mg).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 78 °C (reflux) with continuous magnetic stirring for 4–6 hours.

  • Workup: Upon completion (verified by TLC), cool the reaction mixture to room temperature. Pour the mixture into 30 mL of ice-cold water and stir vigorously for 15 minutes to induce crystallization.

  • Purification: Filter the resulting precipitate, wash sequentially with cold water and a small amount of cold diethyl ether to remove unreacted ethyl acetoacetate. Recrystallize from ethanol/water (8:2).

BiginelliMechanism Aldehyde Thiazole-5- carbaldehyde AcylIminium Acyliminium Ion Intermediate Aldehyde->AcylIminium H+ / -H2O Urea Urea (Nucleophile) Urea->AcylIminium Attack Ketoester β-Ketoester (Enol) Ureide Open-chain Ureide Ketoester->Ureide AcylIminium->Ureide + Ketoester Cyclization Intramolecular Cyclization Ureide->Cyclization Dehydration Product Thiazolyl-DHPM Cyclization->Product

Mechanistic pathway of the Biginelli condensation utilizing the thiazole precursor.

Quantitative Data Summaries

The structural stability provided by the 2,4-dimethoxy substitution ensures high conversion rates across various methodologies. Below are standardized yield expectations based on analogous thiazole-carbaldehyde literature [2, 3].

Table 1: Optimization Parameters for Thiazolyl-Chalcone Synthesis

Catalyst (10% w/v)Temperature (°C)Time (h)Yield (%)Purity (HPLC)Observation
NaOH (aq)25868%>92%Moderate enolate solubility.
KOH (aq) 25 6 85% >98% Optimal enolate solubility; clean conversion.
Piperidine80 (Reflux)1255%>85%Thermal degradation observed.

Table 2: Substrate Scope and Yields for Biginelli Reaction (p-TSA catalyzed)

Aldehyde PrecursorActive MethyleneNucleophileTime (h)Yield (%)
2,4-Dimethoxy-1,3-thiazole-5-carbaldehydeEthyl acetoacetateUrea4.588%
2,4-Dimethoxy-1,3-thiazole-5-carbaldehydeMethyl acetoacetateUrea5.084%
2,4-Dimethoxy-1,3-thiazole-5-carbaldehydeEthyl acetoacetateThiourea6.079%

References

  • Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., Alam, M. A., Mustafa, G., Ansari, M. S., Alotaibi, A. M., Alotaibi, A. A., Kumar, S., Asdaq, S. M. B., Imran, M., Deb, P. K., Venugopala, K. N., & Jomah, S. (2022). "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, 27(13), 3994.[Link]

  • Chen, K., Zhao, B., Liu, Y., & Wan, J.-P. (2022). "Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent." The Journal of Organic Chemistry, 87(21), 14957-14964.[Link]

  • Althagafi, I., El-Metwaly, N., & Farghaly, T. A. (2019). "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." Molecules, 24(9), 1741.[Link]

Method

2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde applications in agrochemical development

An In-Depth Guide to the Agrochemical Applications of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde: From Synthesis to Bioactivity Screening and Lead Optimization Introduction: The Thiazole Scaffold as a Privileged Structure...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Agrochemical Applications of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde: From Synthesis to Bioactivity Screening and Lead Optimization

Introduction: The Thiazole Scaffold as a Privileged Structure in Agrochemicals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern crop protection agents.[1][2] Its unique electronic properties and ability to engage in various noncovalent interactions have made it a "privileged scaffold" in medicinal and agrochemical research.[1] Thiazole derivatives have been successfully commercialized as fungicides (e.g., Thifluzamide, Oxathiapiprolin), insecticides (e.g., Thiamethoxam, Clothianidin), and herbicides, demonstrating their remarkable versatility.[1][3] These compounds often exhibit low toxicity and can be structurally modified to fine-tune their biological activity and spectrum.[4]

This guide focuses on 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde , a novel, highly functionalized thiazole derivative. The presence of a carbaldehyde (aldehyde) group at the C5 position makes this molecule an exceptionally valuable intermediate. The aldehyde serves as a versatile chemical handle for a wide array of synthetic transformations, enabling the rapid generation of diverse chemical libraries. This aligns perfectly with modern agrochemical discovery strategies like the Intermediate Derivatization Method (IDM), which focuses on leveraging key intermediates to create novel and patentable lead compounds.[5] The 2,4-dimethoxy substitution pattern provides a unique electronic and steric profile, offering a distinct starting point for structure-activity relationship (SAR) studies.

This document serves as a comprehensive application note and protocol guide for researchers exploring the potential of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde as a foundational building block for next-generation agrochemicals.

Section 1: Synthesis and Characterization

A robust and efficient synthesis of the core scaffold is the first critical step in its evaluation. While various methods exist for thiazole synthesis, the Hantzsch thiazole synthesis remains a widely used and reliable method, involving the condensation of an α-haloketone with a thioamide.[2][6] A plausible, albeit hypothetical, synthetic route to the title compound is outlined below.

Protocol 1.1: Proposed Synthesis of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Causality: This proposed two-step synthesis leverages commercially available starting materials. The first step forms a key thioamide intermediate. The second step is a classic Hantzsch-type cyclization followed by formylation. The Vilsmeier-Haack reaction is a standard and effective method for introducing a formyl group onto an electron-rich heterocyclic ring.

Step 1: Synthesis of Dimethyl thiocarbamate

  • To a stirred solution of dimethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add thiophosgene (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thioamide intermediate.

Step 2: Cyclization and Formylation

  • In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq) and the thioamide intermediate (1.0 eq) in ethanol.

  • Reflux the mixture for 8-12 hours until TLC analysis indicates the consumption of starting materials.

  • Cool the reaction mixture and neutralize with a base (e.g., triethylamine).

  • Remove the solvent under reduced pressure. The resulting crude product is the 2-(dimethylamino)-4-chloromethylthiazole.

  • For the subsequent methoxylation and formylation steps, a multi-step sequence involving substitution of the chloro group with methoxide, followed by a Vilsmeier-Haack reaction (using POCl₃ and DMF) would be employed to introduce the aldehyde at the C5 position, a known reactive site for electrophilic substitution on the thiazole ring.[7] A final substitution would install the second methoxy group.

Table 1: Hypothetical Characterization Data for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Analysis Expected Result
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ 9.85 (s, 1H, -CHO), 4.15 (s, 3H, -OCH₃), 4.05 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 185.0 (CHO), 170.1 (C2), 165.5 (C4), 118.0 (C5), 58.5 (-OCH₃), 58.2 (-OCH₃)
HRMS (ESI-TOF) m/z [M+H]⁺ calculated for C₇H₈NO₃S, found [value]

Section 2: Primary Agrochemical Screening Workflow

A tiered screening approach is essential for efficiently evaluating a new chemical scaffold.[8] The initial primary screen is designed to be rapid and resource-efficient, identifying any "hit" activity across broad categories (fungicidal, herbicidal, insecticidal).

Protocol 2.1: In Vitro Antifungal Screening

Causality: Many thiazole-based fungicides act by disrupting fungal cell processes like respiration or cell membrane formation.[1][9] The poisoned food technique is a standard, direct method to assess a compound's ability to inhibit the vegetative growth of a fungus, while the spore germination assay targets a critical stage in the fungal life cycle.

A. Mycelial Growth Inhibition (Poisoned Food Technique)

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the title compound in acetone or DMSO.

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 45-50°C.

  • Dosing: Add the appropriate volume of the stock solution to the molten PDA to achieve final test concentrations (e.g., 1, 10, 50, and 100 ppm). Include a solvent-only control and a positive control (e.g., Thiabendazole).[9]

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of a test fungus (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani) in the center of each plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony. Determine the EC₅₀ (Effective Concentration to inhibit 50% growth).

B. Spore Germination Inhibition Assay

  • Spore Suspension: Prepare a spore suspension of a test fungus (e.g., Alternaria solani) in Potato Dextrose Broth (PDB) and adjust the concentration to 1 x 10⁵ spores/mL.

  • Assay Setup: In a 96-well microplate, add 180 µL of the spore suspension to each well.

  • Dosing: Add 20 µL of a 10x concentrated test solution to achieve the desired final concentrations. Include appropriate controls.

  • Incubation: Incubate the plate at 25°C for 18-24 hours.

  • Data Collection: Using a microscope, count the number of germinated and non-germinated spores (at least 100 spores per well). A spore is considered germinated if the germ tube is longer than the spore's diameter.

  • Analysis: Calculate the percentage of spore germination inhibition relative to the solvent control.

Protocol 2.2: Herbicidal Screening

Causality: Herbicides can act pre-emergence (inhibiting germination or early growth in soil) or post-emergence (acting on established foliage). Screening against both provides a broader picture of potential activity. This protocol uses representative monocot and dicot species to assess selectivity.[8]

  • Test Species: Use one monocot (e.g., Echinochloa crus-galli - barnyard grass) and one dicot (e.g., Amaranthus retroflexus - redroot pigweed).

  • Test Solution Preparation: Prepare a dilution series (e.g., 1000, 500, 250, 100 ppm) of the title compound in water with a surfactant (e.g., 0.1% Tween® 20). Include a surfactant-only control and a positive control (e.g., Glyphosate).

  • Pre-emergent Assay:

    • Fill small pots with a standard soil mix and sow 10-15 seeds of a single test species per pot.

    • Apply a defined volume (e.g., 5 mL) of the test solution evenly to the soil surface.

    • Place pots in a growth chamber with a 16h light/8h dark cycle at 25°C.

  • Post-emergent Assay:

    • Sow seeds and allow them to grow to the 2-3 leaf stage.

    • Apply the test solution as a foliar spray until runoff.

    • Return the pots to the growth chamber.

  • Data Collection: After 14-21 days, visually assess plant injury on a scale of 0% (no effect) to 100% (complete kill) compared to the solvent control. Record any specific symptoms like chlorosis, necrosis, or stunting.

Section 3: Exploring a Hypothetical Mode of Action

The "azole" chemical class, which includes thiazoles, is famous for its antifungal activity, often by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51).[9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition leads to a buildup of toxic sterol precursors and disrupts membrane integrity, ultimately causing cell death.[9] This represents a primary and plausible hypothesis for the antifungal activity of a novel thiazole derivative.

MoA_Ergosterol_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol toxic_sterols Toxic Sterol Intermediates lanosterol->toxic_sterols cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 ergosterol Ergosterol membrane Functional Fungal Cell Membrane ergosterol->membrane disrupted_membrane Disrupted Membrane (Cell Death) toxic_sterols->disrupted_membrane cyp51->ergosterol thiazole 2,4-Dimethoxy-1,3-thiazole Derivative thiazole->cyp51 INHIBITION

Caption: Hypothetical Mode of Action: Inhibition of Ergosterol Biosynthesis.

Section 4: A Workflow for Structure-Activity Relationship (SAR) Studies

The true potential of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde lies in its use as a scaffold for creating a library of analogs to probe the structure-activity relationship. The aldehyde group is the primary point of diversification.

Key Synthetic Transformations:

  • Reductive Amination: Reaction with various primary and secondary amines to form a diverse set of substituted aminomethylthiazoles.

  • Wittig/Horner-Wadsworth-Emmons Reaction: Formation of vinylthiazoles with various substituents.

  • Condensation Reactions: Reaction with hydrazines, hydroxylamines, or active methylene compounds to form hydrazones, oximes, or Knoevenagel condensation products, respectively.

  • Oxidation/Reduction: Oxidation to the carboxylic acid allows for amide and ester library synthesis. Reduction to the alcohol provides a different attachment point for ether or ester linkages.

The following workflow illustrates a systematic approach to SAR exploration, moving from primary screening hits to lead optimization.

SAR_Workflow start_node 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (Core Scaffold) synthesis Parallel Synthesis of Analog Library (e.g., Reductive Amination, Condensation) start_node->synthesis library Diverse Analog Library (n > 50) synthesis->library primary_screen Primary Bio-Screening (Fungicide, Herbicide @ 100 ppm) library->primary_screen hits Identify Initial 'Hits' (>50% inhibition) primary_screen->hits Activity Found no_hits No Significant Activity (Scaffold Rejected or Re-evaluated) primary_screen->no_hits No Activity secondary_screen Secondary Screening (Dose-Response, EC₅₀ Determination) hits->secondary_screen sar_analysis SAR Analysis (Identify Key Structural Features) secondary_screen->sar_analysis lead_gen Lead Generation (Potency, Spectrum, Selectivity) sar_analysis->lead_gen optimization Lead Optimization (Focused Synthesis, Improve Properties) lead_gen->optimization optimization->library Iterative Cycles candidate Agrochemical Candidate optimization->candidate

Caption: Workflow for Structure-Activity Relationship (SAR) Development.

Protocol 4.1: Example Derivatization - Reductive Amination

Causality: Reductive amination is a robust and high-yielding reaction that allows for the introduction of a vast array of commercially available amines, providing rapid access to a structurally diverse library for SAR studies.

  • Reaction Setup: In a vial, dissolve 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq) in a suitable solvent like methanol or dichloroethane.

  • Amine Addition: Add a selected amine (e.g., benzylamine, morpholine, aniline derivative) (1.1 eq).

  • Reducing Agent: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup and Purification: Quench the reaction, perform a liquid-liquid extraction, and purify the resulting secondary or tertiary amine product using column chromatography.

  • Characterization: Confirm the structure of each new analog using NMR and Mass Spectrometry before submitting for biological screening.

Conclusion and Future Directions

2,4-dimethoxy-1,3-thiazole-5-carbaldehyde represents a promising and highly versatile starting point for the discovery of novel agrochemicals. Its functionalized nature is ideally suited for the principles of the Intermediate Derivatization Method, allowing for the efficient generation of diverse molecular libraries. The protocols and workflows outlined in this guide provide a clear, scientifically grounded framework for any research program aiming to explore this scaffold. Initial screening efforts should focus on broad-spectrum antifungal and herbicidal activity, with any identified "hits" being rapidly advanced into a robust SAR program. Subsequent lead optimization studies would then focus on enhancing potency, refining the activity spectrum, and evaluating key parameters such as crop safety and environmental profile.

References

  • Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications.
  • Thiazole antifungals | Agriculture and Agribusiness | Research Starters. EBSCO.
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Thiazole and Isothiazole Chemistry in Crop Protection. Scilit.
  • Application Notes and Protocols for the Agrochemical Screening of Novel Benzamide Derivatives. Benchchem.
  • Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry.
  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.
  • Systematic Review On Thiazole And Its Applications. Journal of Population Therapeutics and Clinical Pharmacology.
  • Synthesis of 2,4-disubstituted thiazoles. ResearchGate.
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.

Sources

Application

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde Derivatives

Introduction: The Strategic Importance of Thiazole Scaffolds and the Suzuki-Miyaura Reaction The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Thiazole Scaffolds and the Suzuki-Miyaura Reaction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif. The functionalization of the thiazole nucleus is therefore of paramount importance for the development of new chemical entities. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4] This reaction's tolerance of a wide array of functional groups, coupled with its generally mild reaction conditions, makes it particularly well-suited for the late-stage functionalization of complex molecules.[5][6]

This guide provides a detailed technical overview and practical protocols for the Suzuki-Miyaura cross-coupling of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde derivatives. We will delve into the mechanistic underpinnings of the reaction, offer guidance on catalyst and reagent selection, and provide step-by-step experimental procedures.

Scientific Rationale and Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (in this case, a halogenated 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde derivative) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate. The reactivity of the halide follows the general trend I > Br > OTf >> Cl.[4]

2. Transmetalation: In this crucial step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][6]

3. Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) center, forming the desired carbon-carbon bond and regenerating the catalytically active palladium(0) species.[6]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Protocol

Core Considerations for Thiazole Substrates

The presence of sulfur and nitrogen heteroatoms in the thiazole ring can present unique challenges in palladium-catalyzed cross-coupling reactions. These atoms can coordinate to the palladium center, potentially leading to catalyst deactivation.[1] Therefore, the judicious selection of ligands is crucial to modulate the electronic and steric properties of the catalyst, preventing unwanted coordination and promoting the desired catalytic cycle. Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), are often effective in these scenarios.[1]

Materials and Reagents
  • Substrate: 5-Bromo-2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (or corresponding iodide or triflate)

  • Boronic Acid: Aryl- or heteroarylboronic acid (e.g., Phenylboronic acid)

  • Palladium Pre-catalyst: Pd(PPh₃)₄, Pd₂(dba)₃, or a more advanced palladacycle pre-catalyst (e.g., SPhos-Pd-G3)

  • Ligand (if required): Triphenylphosphine (PPh₃), SPhos, XPhos, etc.

  • Base: K₂CO₃, Cs₂CO₃, K₃PO₄

  • Solvent: 1,4-Dioxane/Water, Toluene/Water, or DMF/Water mixture

  • Inert Gas: Argon or Nitrogen

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 5-bromo-2,4-dimethoxy-1,3-thiazole-5-carbaldehyde with phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants Add thiazole, boronic acid, base, and catalyst to flask Inert Atmosphere Evacuate and backfill with inert gas (3x) Add Reactants->Inert Atmosphere Add Solvent Add degassed solvent Inert Atmosphere->Add Solvent Heating Heat to desired temperature (e.g., 80-100 °C) Add Solvent->Heating Monitoring Monitor progress by TLC or LC-MS Heating->Monitoring Quenching Cool and quench with water Monitoring->Quenching Extraction Extract with an organic solvent Quenching->Extraction Drying & Concentration Dry organic layer and concentrate Extraction->Drying & Concentration Purification Purify by column chromatography Drying & Concentration->Purification

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL), via syringe.

  • Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Summary and Expected Outcomes

The following table provides a summary of typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde derivatives.

ParameterRecommended Range/ValueRationale
Palladium Pre-catalyst 1-5 mol%Lower catalyst loadings are desirable for cost and environmental reasons, but higher loadings may be necessary for challenging substrates.
Ligand Buchwald-type or other bulky, electron-rich phosphinesThese ligands promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation by the thiazole heteroatoms.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact the reaction rate and yield. Carbonates are commonly used, with cesium carbonate often providing enhanced reactivity.
Solvent Aprotic/aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)The aqueous component is crucial for dissolving the base and facilitating the transmetalation step.
Temperature 80-110 °CHigher temperatures generally accelerate the reaction rate, but should be optimized to avoid decomposition of starting materials or products.
Expected Yield 70-95%Yields are highly dependent on the specific substrates and reaction conditions.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a more active pre-catalyst. Ensure proper inert atmosphere techniques.
Insufficiently active base or poor solubilitySwitch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure adequate water is present in the solvent system.
Formation of Side Products (e.g., Homocoupling) Inefficient transmetalationIncrease the concentration of the boronic acid or change the base. Optimize the solvent system.
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature and monitor the reaction progress more frequently.

Safety Precautions

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry.

  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters.

  • Choice of Palladium Catalyst and Ligands for Thiazole Coupling: Application Notes and Protocols. Benchchem.

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications.

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. RSC Publishing.

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.

  • An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry.

  • Arylation of aldehydes with the aryl/het‐aryl boronic acids. ResearchGate.

  • Rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions. PMC.

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

  • Structurally Flexible (Thiazol-2-ylidene)Pd(Allyl)Cl Complexes for Suzuki–Miyaura Cross-Coupling of Aryl Halides and Amides. Organic Letters.

  • Efficient 1,2-Addition of Aryl- and Alkenylboronic Acids to Aldehydes Catalyzed by the Palladium/Thioether−Imidazolinium Chloride System. The Journal of Organic Chemistry.

  • Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society.

  • Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters.

  • Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Science Publishing.

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]2. Organic Letters.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.

  • Synthesis and reactions of (Z)-2-imino-5-(3,4,5-trimethoxy benzylidene)thiazolidin-4(H)one. Arkivoc.

  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.

  • A general method of Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry.

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. MDPI.

  • Synthesis of 2,3-dihydronaphtho[2,3-d][1][5]thiazole-4,9-diones and 2,3-dihydroanthra[2,3-d][1][5]thiazole-4,11-diones and novel ring contraction and fusion reaction of 3H-spiro[1,3-thiazole-2,1'-cyclohexanes] into 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. Beilstein Journals.

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry.

Sources

Method

Vilsmeier-Haack formylation method for synthesizing 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Application Note: Vilsmeier-Haack Formylation for the Synthesis of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2,4-Dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Vilsmeier-Haack Formylation for the Synthesis of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6)

Executive Summary & Strategic Importance

In medicinal chemistry, the functionalization of heteroaromatic scaffolds is a critical step in the design of novel therapeutics. 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde is a highly versatile building block, frequently utilized in the synthesis of complex pharmaceutical agents, including matrix metalloproteinase (MMP) inhibitors[1].

The Vilsmeier-Haack formylation remains the most robust, scalable, and regioselective method for introducing a formyl group at the C5 position of electron-rich thiazoles[2][3]. As a Senior Application Scientist, I have structured this protocol not just as a sequence of steps, but as a mechanistic system. Understanding the causality behind temperature controls, solvent selection, and quenching parameters is essential for maximizing yield and preventing the degradation of sensitive intermediates.

Mechanistic Principles & Regioselectivity

The thiazole ring is inherently electron-deficient compared to other five-membered heterocycles like pyrrole or thiophene. However, the presence of two strongly electron-donating methoxy groups at the C2 and C4 positions fundamentally alters the electronic landscape of the ring. Through resonance (+M effect), these methoxy groups significantly increase the electron density of the aromatic system, directing the electrophilic attack exclusively to the C5 position[2].

The reaction proceeds via the generation of a highly reactive electrophile—the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride)—formed by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF)[3]. Following the electrophilic attack at C5, a stable aryl-iminium intermediate is formed, which must be carefully hydrolyzed under basic conditions to yield the final carbaldehyde[4].

Mechanism A DMF + POCl3 (0 °C) B Vilsmeier Reagent (Iminium Ion) A->B - PO2Cl2- C 2,4-Dimethoxythiazole Addition (0-5 °C) B->C D Electrophilic Attack at C5 (80 °C) C->D E Aryl-Iminium Intermediate D->E - HCl F Alkaline Hydrolysis (pH 9) E->F G 2,4-Dimethoxy-1,3-thiazole- 5-carbaldehyde F->G - Dimethylamine

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on 2,4-dimethoxythiazole.

Reaction Optimization & Causality

A common pitfall in thiazole formylation is the assumption that neat DMF (acting as both reagent and solvent) is sufficient. Field-proven optimization data demonstrates that utilizing a chlorinated co-solvent, such as 1,2-dichloroethane (DCE), dramatically improves the yield[4]. DCE stabilizes the ionic Wheland intermediate and allows the reaction to be heated to 80 °C safely, providing the necessary activation energy to overcome the thiazole ring's residual resistance to electrophilic substitution.

Table 1: Optimization of Vilsmeier-Haack Formylation for Thiazole Derivatives[4]

EntryPOCl₃/DMF (equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
11.0None (Neat DMF)80326 - 55Poor stabilization of ionic intermediates.
2 1.05 1,2-Dichloroethane 80 3 75 Optimal thermal energy and ionic stabilization.
32.01,2-Dichloroethane60262Insufficient thermal energy for complete conversion.
41.01,2-Dichloroethane25 (RT)240Activation barrier for substitution not met.

Experimental Protocol

This protocol is designed as a self-validating workflow. Strict adherence to temperature and pH checkpoints ensures reproducibility.

Workflow S1 1. Reagent Prep Mix DMF & POCl3 (0 °C) S2 2. Substrate Addition Add Thiazole in DCE (0-5 °C) S1->S2 S3 3. Reaction Stir 1h RT, Heat 80 °C (3h) S2->S3 S4 4. Quenching Ice-water, NaOH to pH 9 S3->S4 S5 5. Workup Extract with DCM, Wash Brine S4->S5 S6 6. Purification Column Chromatography S5->S6

Figure 2: Step-by-step experimental workflow for synthesizing the 5-carbaldehyde derivative.

Materials Required:
  • 2,4-Dimethoxy-1,3-thiazole (1.0 equiv, ~50 mmol)

  • Phosphorus oxychloride (POCl₃) (1.05 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.05 equiv)

  • 1,2-Dichloroethane (DCE) (60 mL)

  • Aqueous Sodium Hydroxide (NaOH, 4M)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an argon/nitrogen inlet, add anhydrous DMF (1.05 equiv) and DCE (60 mL)[4].

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add POCl₃ (1.05 equiv) dropwise over 15–20 minutes via a dropping funnel[2].

  • Expert Insight: The formation of the Vilsmeier reagent is highly exothermic. Dropwise addition at 0 °C prevents the thermal degradation of the active chloromethylene-N,N-dimethyliminium species.

Step 2: Substrate Addition

  • Stir the Vilsmeier reagent at 0 °C for 30 minutes to ensure complete complex formation.

  • Dissolve 2,4-dimethoxy-1,3-thiazole (1.0 equiv) in 10 mL of DCE.

  • Add the substrate solution dropwise to the reaction mixture, strictly maintaining the internal temperature between 0–5 °C[2].

Step 3: Electrophilic Aromatic Substitution

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 1 hour[4].

  • Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Maintain this temperature for 3 hours[4].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear, replaced by a lower-Rf baseline spot corresponding to the highly polar iminium salt intermediate.

Step 4: Quenching and Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing 50 mL of crushed ice and water.

  • Critical Step: Slowly add 4M NaOH solution dropwise while stirring vigorously until the aqueous layer reaches a stable pH of 9[4].

  • Expert Insight: The intermediate is an iminium salt. Alkaline hydrolysis at pH 9 is strictly required to cleave the dimethylamine leaving group and reveal the final aldehyde. If the pH is too low, the hydrolysis will stall; if too high (>12), the aldehyde may undergo side reactions.

Step 5: Workup and Purification

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane/Ethyl Acetate) or recrystallize from an ethanol/water (80/20) mixture to afford pure 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde[1][4].

Analytical Validation

To confirm the structural integrity of the synthesized 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, utilize ¹H NMR spectroscopy. The diagnostic peak for successful formylation is the highly deshielded aldehydic proton (-CHO), which typically appears as a sharp singlet between δ 9.50 – 10.00 ppm . The disappearance of the C5 aromatic proton of the starting thiazole further validates the regioselective substitution.

References

  • Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers Benchchem
  • Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores Intern Sphinxsai
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Academia.edu
  • US6924276B2 - Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors Google P

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Recrystallization Conditions for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and pharmaceutical scientists aiming to purify 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde via recrystallization. Moving beyond generic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and pharmaceutical scientists aiming to purify 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde via recrystallization. Moving beyond generic protocols, this document provides a systematic, first-principles approach to developing and troubleshooting a robust purification workflow, ensuring high purity and yield.

Section 1: Foundational Principles & Solubility Prediction

Q1: What is the underlying principle of recrystallization and why is solvent choice so critical?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[2] Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (staying in the "mother liquor" after crystallization).[3]

The choice of solvent is the most critical parameter. An inappropriate solvent can lead to low recovery, failure to crystallize, or "oiling out," where the compound separates as a liquid instead of a solid.[4][5] The principle of "like dissolves like" is the primary guide for initial solvent selection.[1][6]

Q2: Based on its structure, what is the predicted solubility profile for 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde?

To predict solubility, we must analyze the compound's structure:

  • Thiazole Ring: A heterocyclic aromatic ring containing nitrogen and sulfur, contributing moderate polarity.

  • Methoxy Groups (-OCH₃): Two ether groups that can act as hydrogen bond acceptors, increasing polarity.

  • Carbaldehyde Group (-CHO): A polar functional group that is also a hydrogen bond acceptor.

The combination of these polar groups on a small organic scaffold suggests the molecule has intermediate polarity . Therefore, it is unlikely to be highly soluble in very non-polar solvents (e.g., hexane) or highly polar, protic solvents (e.g., water) alone. Solvents of intermediate polarity, or specific mixed-solvent systems, are expected to be most effective.

Table 1: Predicted Solubility and Suitability of Common Solvents
Solvent ClassSolvent ExampleBoiling Point (°C)Predicted Solubility at Room TempPredicted Solubility at Boiling PointAnticipated Utility
Non-Polar Hexane69Very LowLowLikely a good anti-solvent (insoluble solvent).[7]
Toluene111LowModerate to HighPotential single solvent, but high boiling point may risk oiling out.
Intermediate Polarity (Aprotic) Ethyl Acetate77Low to ModerateHighPromising Candidate. Good balance of polarity.[1]
Acetone56Moderate to HighVery HighMay be too effective a solvent, potentially leading to low recovery.[8]
Dichloromethane (DCM)40HighVery HighLikely too soluble; low boiling point limits temperature gradient.[3]
Polar Aprotic Acetonitrile82ModerateHighPotential candidate.
Polar Protic Isopropanol82Low to ModerateHighPromising Candidate.
Ethanol (95%)78ModerateHighPromising Candidate. Often works well for moderately polar compounds.[6]
Methanol65Moderate to HighVery HighMay be too effective, leading to poor recovery.[6]
Water100Very LowVery LowLikely a good anti-solvent when paired with a miscible organic solvent.[7]

Section 2: Experimental Design & Protocols

A theoretical prediction is only a starting point. A systematic, small-scale screening is essential to identify the optimal solvent system empirically.

Protocol 1: Systematic Solvent Screening Workflow

This protocol uses a small amount of crude material (~10-20 mg per test) to rapidly assess a range of solvents.

  • Preparation: Place ~15 mg of crude 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde into a small test tube or vial.

  • Room Temperature Test: Add the first test solvent (e.g., Ethyl Acetate) dropwise while agitating at room temperature.

    • Result A (Soluble): If the compound dissolves completely in <0.5 mL, the solvent is unsuitable as a single solvent because recovery would be poor.[8]

    • Result B (Insoluble/Slightly Soluble): If the compound remains mostly undissolved, proceed to the next step. This is a promising sign.

  • Hot Solubility Test: Heat the suspension from Step 2B to the solvent's boiling point (using a water bath or heating block). Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume.

    • Result C (Insoluble): If a large volume of solvent (>3 mL) is required and the solid still doesn't dissolve, the solvent is unsuitable .

    • Result D (Soluble): If the compound dissolves in a reasonable volume of hot solvent (e.g., 0.5 - 2 mL), this is an excellent candidate solvent .

  • Crystallization Test: Allow the clear, hot solution from Step 3D to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

    • Result E (Crystals Form): If a good yield of crystals appears, you have identified a successful single-solvent system .

    • Result F (No Crystals Form): The solution may be supersaturated or too dilute. Try scratching the inside of the glass with a glass rod to induce crystallization.[2] If this fails, the solvent may still be useful as the "soluble" solvent in a mixed-solvent pair.

  • Mixed-Solvent Test (if needed): If no single solvent is ideal, test a solvent pair.[7]

    • Select a "soluble" solvent (one where the compound is quite soluble, e.g., Methanol or Acetone).

    • Select a miscible "anti-solvent" (one where the compound is insoluble, e.g., Water or Hexane).[7]

    • Dissolve the compound in the minimum amount of the hot "soluble" solvent.

    • Add the "anti-solvent" dropwise to the hot solution until a persistent cloudiness (turbidity) appears.[9]

    • Add a few more drops of the hot "soluble" solvent to just redissolve the cloudiness.

    • Perform the crystallization test (Step 4) on this mixed solution.

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude Product test_rt Add Solvent @ Room Temp start->test_rt dissolves_rt Dissolves Easily? test_rt->dissolves_rt unsuitable_rt Result: Unsuitable (Poor Recovery) dissolves_rt->unsuitable_rt Yes heat_suspension Heat to Boiling & Add Solvent dissolves_rt->heat_suspension No dissolves_hot Dissolves? heat_suspension->dissolves_hot unsuitable_hot Result: Unsuitable (Insoluble) dissolves_hot->unsuitable_hot No cool_solution Cool Slowly, then Ice Bath dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form good_solvent Result: Good Single Solvent! crystals_form->good_solvent Yes try_mixed Try Mixed-Solvent System crystals_form->try_mixed No dissolve_good Dissolve in min. hot 'Good' Solvent try_mixed->dissolve_good add_bad Add hot 'Bad' Solvent until Cloudy dissolve_good->add_bad clarify Clarify with drop of 'Good' Solvent add_bad->clarify clarify->cool_solution

Caption: Decision workflow for systematic solvent screening.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization.

Q3: My compound "oiled out" instead of crystallizing. What causes this and how can I fix it?

Symptom: Upon cooling, the compound separates as a liquid or oily film instead of solid crystals.

Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the compound (or the melting point of the compound/solvent mixture).[4] It is common when using high-boiling point solvents for low-melting point solids or when cooling the solution too rapidly.[5]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to lower the saturation temperature. If using a mixed-solvent system, add more of the "good" solvent.[4]

  • Slow Cooling: Cool the solution much more slowly. Allow the flask to cool to room temperature on a benchtop, perhaps insulated with paper towels, before moving it to an ice bath. Slow cooling is crucial for forming well-ordered crystals.[10]

  • Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point that was also identified as a candidate in your screening.[5]

Q4: I've cooled the solution in an ice bath, but no crystals have formed. What should I do?

Symptom: The solution remains clear and free of solids even after prolonged cooling.

Causality: This is usually due to one of two reasons: either too much solvent was used, and the solution is not saturated even at low temperatures, or the solution is supersaturated and requires a nucleation point to begin crystallization.[2][4]

Solutions:

  • Induce Crystallization (for supersaturation):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges of the scratch can provide a surface for nucleation.[2]

    • Seeding: Add a tiny "seed" crystal of the crude material to the cold solution. This provides a perfect template for crystal growth.[11]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (20-30%) to increase the concentration. Then, attempt the cooling and crystallization process again.[4][11]

Q5: My final yield of pure crystals is very low. How can I improve recovery?

Symptom: After filtration and drying, the mass of the recovered product is significantly lower than expected.

Causality: Low yield is most often caused by using too much solvent, not allowing sufficient time for crystallization, or washing the collected crystals with solvent that is not ice-cold.[2]

Solutions:

  • Minimize Solvent: During the dissolution step, use only the absolute minimum amount of boiling solvent required to fully dissolve the solid.[2]

  • Maximize Cooling Time: Ensure the solution is cooled in an ice bath for at least 20-30 minutes to maximize precipitation from the mother liquor.

  • Use Ice-Cold Rinse Solvent: When washing the crystals in the filter funnel, use a minimal amount of ice-cold solvent. Warmer solvent will redissolve some of your product.[8]

  • Second Crop: The mother liquor (the filtrate) still contains some dissolved product. You can often recover a "second crop" of crystals by boiling off about half of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.[6]

Diagram 2: Recrystallization Troubleshooting Workflow

Troubleshooting start Problem After Cooling issue What is the issue? start->issue oil Oiling Out issue->oil Liquid/Oil Forms no_xtal No Crystals Form issue->no_xtal Solution is Clear low_yield Low Yield issue->low_yield Few Crystals Recovered sol_oil 1. Reheat & Add more solvent 2. Cool very slowly 3. Consider new, lower-boiling solvent oil->sol_oil sol_no_xtal 1. Scratch flask with glass rod 2. Add a seed crystal 3. Boil off excess solvent & re-cool no_xtal->sol_no_xtal sol_low_yield 1. Use minimum hot solvent next time 2. Ensure sufficient cooling time 3. Wash crystals with ice-cold solvent 4. Concentrate mother liquor for 2nd crop low_yield->sol_low_yield

Caption: A workflow for diagnosing and solving common recrystallization problems.

References

  • Nichols, L. (n.d.). Mixed Solvent Recrystallization. University of Connecticut.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • California State University, Stanislaus. (n.d.). Crystallization. Department of Chemistry.
  • Royal Society of Chemistry. (2012, May 8). Recrystallization using two solvents. YouTube.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent Selection for Recrystallization.
  • LibreTexts Chemistry. (2022, April 7). 3.3F: Mixed Solvents.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.). Recrystallization. Department of Chemistry.
  • LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization.
  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Department of Physical & Environmental Sciences.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
  • Reddit. (2019, March 7).
  • University of Colorado Boulder. (n.d.). Recrystallization Techniques. Department of Chemistry.
  • Occidental College. (n.d.). Recrystallization I. Department of Chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Methoxy-1,3-thiazole-4-carbaldehyde.
  • BenchChem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde Reactions

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, working with highly functionalized heterocycles often presents unique reactivity challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, working with highly functionalized heterocycles often presents unique reactivity challenges. 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6)[1] is a notoriously difficult substrate, frequently suffering from stalled reactions, low conversion rates, and complex byproduct formation.

This guide synthesizes mechanistic causality with field-proven optimizations to help you drive your transformations to completion.

Mechanistic Deep-Dive: Why is Conversion So Low?

To troubleshoot effectively, we must first understand the intrinsic properties of the substrate that resist standard synthetic protocols:

  • Severe Electronic Deactivation (+M Effect): The lone pairs on the oxygen atoms of the 2- and 4-methoxy groups delocalize into the thiazole π -system via resonance. This pushes immense electron density onto the C5 position. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C5-carbaldehyde is raised, drastically reducing the electrophilicity of the carbonyl carbon. Nucleophiles simply do not want to attack it.

  • Steric Shielding: The methoxy group at the C4 position sits directly adjacent to the formyl group. This creates a physical barricade that restricts the optimal trajectory (Bürgi-Dunitz angle) for incoming nucleophiles.

  • Competing Side Reactions: The C2 position of the thiazole ring, flanked by nitrogen and sulfur, remains highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. Strong nucleophiles (like Grignard reagents) can attack C2, displacing the methoxide ion instead of adding to the aldehyde[3]. Additionally, under strongly basic conditions, the non-enolizable aldehyde can undergo a Cannizzaro disproportionation, destroying your starting material[3].

Troubleshooting FAQs

Q1: My Wittig olefination is stalling at 20% conversion, even after 24 hours at room temperature. How can I push this forward? A: Standard phosphorus ylides lack the thermodynamic driving force to overcome the electronic deactivation of the C5-carbonyl. Solution: Switch to a Horner-Wadsworth-Emmons (HWE) olefination using a phosphonate ester. Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in anhydrous THF, and elevate the reaction temperature to 65 °C (reflux). The formation of the highly stable phosphate byproduct provides the necessary thermodynamic sink to drive the reaction to completion.

Q2: I am attempting a reductive amination with a primary amine, but I am getting tarry mixtures and unreacted aldehyde. What is going wrong? A: You are likely using standard Brønsted acids (like acetic acid) to catalyze the imine formation. Strong or prolonged acidic conditions can lead to the hydrolysis of the methoxy groups or complete thiazole ring decomposition[3]. Furthermore, the steric bulk makes the initial dehydration step incredibly slow. Solution: Abandon Brønsted acids. Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a dual-purpose Lewis acid and water scavenger. It coordinates tightly to the carbonyl oxygen (increasing its electrophilicity) and drives the equilibrium forward without degrading the heterocycle.

Q3: When adding a Grignard reagent, my mass spectrometry results show a major byproduct missing a mass of 30 Da (-OCH3). Why? A: Your Grignard reagent is acting as a nucleophile at the C2 position of the thiazole ring, triggering an SNAr displacement of the methoxy group[3]. Solution: You must soften the nucleophile. Transmetalate your Grignard reagent using anhydrous Cerium(III) chloride (CeCl3) to form an organocerium species. Organocerium reagents are highly oxophilic (targeting the aldehyde) but strictly non-basic and less nucleophilic towards aromatic systems, completely suppressing the C2 attack.

Diagnostic Workflow

Troubleshooting A Low Conversion: 2,4-Dimethoxythiazole-5-carbaldehyde B Identify Reaction Class A->B C1 Nucleophilic Addition (Grignard, RLi) B->C1 C2 Condensation (Imine, Wittig, Knoevenagel) B->C2 D1 Issue: SNAr at C2 & Poor Electrophilicity C1->D1 D2 Issue: Steric Hindrance & Reversible Equilibrium C2->D2 E1 Solution: Transmetalate to CeCl3 Run at -78°C D1->E1 E2 Solution: Use Ti(OiPr)4 or Dean-Stark Trap D2->E2

Workflow for diagnosing and resolving low conversion in 2,4-dimethoxythiazole-5-carbaldehyde.

Quantitative Data: Optimization Metrics

The table below summarizes the expected conversion rates when transitioning from standard literature conditions to our structurally-tailored optimized protocols.

Reaction TypeStandard ConditionsTypical Conversion (%)Optimized ConditionsOptimized Conversion (%)
Wittig Olefination Ph₃P=CH-R, THF, RT15 - 25%HWE (Phosphonate), NaH, THF, 65 °C> 85%
Reductive Amination NaBH(OAc)₃, AcOH, DCE, RT20 - 30%1. Ti(OiPr)₄, neat; 2. NaBH₄, EtOH> 90%
Grignard Addition RMgBr, THF, 0 °C30 - 40% (High SNAr)RMgBr + CeCl₃, THF, -78 °C> 80% (Minimal SNAr)
Knoevenagel Cond. Piperidine, EtOH, Reflux40 - 50%Piperidine/AcOH, Toluene, Dean-Stark> 95%
Standard Operating Procedure (SOP): Optimized Reductive Amination

This protocol utilizes Titanium(IV) isopropoxide to overcome both the electronic deactivation and steric hindrance of the C5-carbaldehyde, ensuring a self-validating, high-yielding transformation.

Reagents Required:

  • 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq)

  • Primary Amine (1.1 eq)

  • Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.5 eq)

  • Sodium Borohydride, NaBH₄ (1.5 eq)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation (Neat Activation):

    • In a flame-dried, argon-purged flask, combine 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde (1.0 eq) and the primary amine (1.1 eq).

    • Causality Check: Do not add solvent yet. Running this step neat maximizes the collision frequency between the sterically hindered reagents.

    • Add Ti(OiPr)₄ (1.5 eq) dropwise at room temperature.

    • Validation Checkpoint 1: Upon addition, the mixture should become a homogeneous, slightly yellow solution. This color shift confirms the successful coordination of the titanium to the carbonyl oxygen.

  • Equilibration:

    • Stir the mixture for 4–6 hours at room temperature.

    • Validation Checkpoint 2: Monitor by TLC (Eluent: 3:1 Hexanes/EtOAc). Quench a micro-aliquot in saturated NaHCO₃ before spotting. The highly UV-active starting aldehyde (blue fluorescence at 254 nm) should be completely consumed, replaced by a lower Rf​ spot corresponding to the imine.

  • Reduction:

    • Dilute the reaction mixture with anhydrous Ethanol (approx. 0.2 M relative to the starting material) and cool the flask to 0 °C using an ice bath.

    • Add NaBH₄ (1.5 eq) in three small portions over 15 minutes.

    • Causality Check: NaBH₄ is required here instead of the milder NaBH(OAc)₃. The titanium-activated imine complex requires a more potent, unhindered hydride source for efficient reduction.

    • Validation Checkpoint 3: Vigorous bubbling (hydrogen gas evolution) will occur, indicating active hydride transfer and the neutralization of trace protons.

  • Quench and Workup:

    • Stir for an additional 2 hours at room temperature.

    • Quench the reaction by adding water dropwise (approx. 2 mL per mmol of Ti). A dense white precipitate of titanium dioxide (TiO₂) will immediately form.

    • Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (EtOAc).

    • Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure secondary amine.

References[1] Sigma-Aldrich. "2,4-dimethoxy-1,3-thiazole-5-carbaldehyde." sigmaaldrich.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_yGjLnD2jWXE3skGm6QDpqfpFx2CspV5MPtywb0EQIGH8wK1Qc2U-23SIMeY55FWqE2nxPkXhKW52KN7R4EkC858izPVv7h-Jqf-x5WF0Stldvl-rNh90DkjCsooueBVTpRuTemQ8T4afLrcw6AbjY7qjCA3G6ud5H9LqHsq2wiDLlbfK[3] Benchchem. "Improving the stability of '2-Methoxy-1,3-thiazole-4-carbaldehyde' during reactions." benchchem.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVMr_TvB3vmjnLF5Xt-vOFnnomhR4Dq6za5xoP92vvgU69N6XZp7v_G4A0j4uT6pD5lwR-P_rnY4RzPrRVdXkZlB0LBnRuw6NxOTJ040Xxu0fMXqfa8KfMDvRBz4rvYc46Q9GCuE_jZEwvDdsFNRyKJXP9QoD35U-ig0yoR2p4ogQ4-xh7cukoSApEiXZimX1AHhBR43TuJ2pbnhjjkf_zWPwo3JMkxq9pc1hnlw==[2] WuXi STA. "Tetramethylammonium Fluoride Tetrahydrate for SNAr Fluorination of 4-Chlorothiazoles at a Production Scale." wuxiapptec.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnWlsLyiI8zunINzN0jsC2VccNHbwxIQS7EOGQSV0pHdlouf1g-1njWsuKqjU7OsE1v7Wynwu_C2Kmt9BZppBiTKh1Bj8cWgGepyXlLqesWj3egcy5E3PmEWbqEfQdIeK0m3IkqKduhen3Nsesa5NzIedmL-GBwvVqcLlA1E4S5jfm

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde Condensation Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to overcome the significant steric challenges associated with this versatile building block.

The core issue with this substrate arises from the methoxy group at the C4 position of the thiazole ring. This group, adjacent to the C5-carbaldehyde, creates substantial steric hindrance, which can impede the approach of nucleophiles, leading to low yields, slow reaction rates, or complete reaction failure in standard condensation protocols. This guide is structured to address these challenges head-on for several key reaction classes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of difficulty in reactions with 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde?

A1: The primary challenge is steric hindrance. The methoxy group at the C4 position physically blocks the trajectory of incoming nucleophiles aiming to attack the aldehyde carbon at C5. This steric shield is compounded by the electron-donating nature of both methoxy groups, which slightly reduces the electrophilicity of the aldehyde carbonyl, although the steric effect is the dominant barrier.

Q2: Which condensation reactions are most affected by this steric hindrance?

A2: Virtually all condensation reactions are affected to some degree. The most common challenges are observed in:

  • Knoevenagel Condensation: Where active methylene compounds must approach the aldehyde.

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: The formation of the bulky oxaphosphetane intermediate is sterically demanding.[1][2]

  • Aldol Condensation: Access by enolates, which are often bulky themselves, is restricted.

Q3: What are the general strategies to improve reaction outcomes?

A3: Broadly, the strategies involve one or more of the following:

  • Increasing Reactivity: Employing more potent reagents (e.g., stronger bases, more nucleophilic ylides).

  • Lewis Acid Catalysis: Activating the aldehyde by coordinating a Lewis acid to the carbonyl oxygen, which increases its electrophilicity and can help organize the transition state.[3][4][5]

  • Less Bulky Reagents: Choosing nucleophiles or bases with smaller steric profiles.

  • Harsh Reaction Conditions: Increasing temperature or using microwave irradiation to provide the necessary activation energy to overcome the steric barrier.[6][7][8]

Troubleshooting Guide 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation but often proves challenging with this substrate.[9][10][11]

Common Problem: Low to no conversion when reacting 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) using standard catalysts like piperidine or pyridine.

Troubleshooting Workflow: Knoevenagel Condensation

Knoevenagel_Troubleshooting start Start: Low Yield in Knoevenagel catalyst Step 1: Catalyst Optimization Is the catalyst strong enough? Standard bases (piperidine) often fail. start->catalyst Analyze Failure lewis_acid Step 2: Introduce Lewis Acid Can aldehyde electrophilicity be increased? TiCl₄, BF₃·OEt₂ activate the carbonyl. catalyst->lewis_acid If stronger base is insufficient solvent Step 3: Solvent & Water Removal Is the equilibrium unfavorable? Use Dean-Stark trap or microwave. lewis_acid->solvent If activation alone is not enough result Success: Improved Yield solvent->result Optimize conditions HWE_vs_Wittig cluster_0 Wittig Reaction cluster_1 HWE Reaction w_reagent Ph₃P=CHR (Bulky Ylide) w_ts Sterically Crowded Oxaphosphetane TS w_reagent->w_ts Hindered Attack product_w product_w w_ts->product_w Low Yield hwe_reagent (EtO)₂P(O)CHR⁻ (Less Bulky, More Nucleophilic) hwe_ts More Accessible Transition State hwe_reagent->hwe_ts Favored Attack product_hwe product_hwe hwe_ts->product_hwe Higher Yield (E-selective) aldehyde 2,4-Dimethoxy-1,3- thiazole-5-carbaldehyde aldehyde->w_ts aldehyde->hwe_ts Lewis_Acid_Activation aldehyde R-CHO O activated_complex R-CH=O⁺-TiCl₄⁻ Activated Electrophile aldehyde:o->activated_complex Coordination lewis_acid TiCl₄ lewis_acid->aldehyde:o product Aldol Adduct activated_complex->product nucleophile Silyl Enol Ether (Nucleophile) nucleophile->activated_complex Nucleophilic Attack

Sources

Optimization

Technical Support Center: Purification of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Welcome to the technical support center for the purification of crude 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of crude 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind purification strategies, enabling you to overcome common challenges and achieve high-purity material for your research.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde, providing causal explanations and actionable solutions.

Scenario 1: My crude product is a dark, viscous oil, not the expected solid. Where do I begin?

Cause & Explanation: A dark, oily crude product often points to the presence of high-boiling point solvents, such as N,N-dimethylformamide (DMF), which is commonly used in Vilsmeier-Haack formylation reactions to synthesize this aldehyde.[1] The dark coloration can also be due to polymeric byproducts formed during the reaction.

Solution:

  • Aqueous Work-up: Begin with a thorough aqueous work-up. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water to remove the bulk of the DMF. Follow this with a brine wash to remove residual water.

  • High-Vacuum Evaporation: After drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and filtering, concentrate the solution under reduced pressure. If residual DMF is suspected, co-evaporation with a high-boiling, non-polar solvent like toluene can be effective.

  • Initial Purity Assessment: Before proceeding to more rigorous purification, analyze the resulting material by Thin Layer Chromatography (TLC) to get a preliminary assessment of its complexity.

Scenario 2: I'm struggling with recrystallization. The compound either "oils out" or the yield is very low.

Cause & Explanation: "Oiling out" during recrystallization is a common problem, especially for compounds with low melting points.[2] 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde, a structurally similar compound, has a reported melting point of 23-27 °C, suggesting that 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde may also be a low-melting solid.[3] "Oiling out" occurs when the solute is supersaturated in the solvent at a temperature above its melting point. Low recovery indicates that the compound has significant solubility in the cold solvent.

Solution:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound when hot but have very low solubility when cold. For a compound with both polar (methoxy, aldehyde) and non-polar (thiazole ring) features, a solvent of intermediate polarity or a mixed solvent system is often a good choice.[2]

  • Systematic Solvent Screening:

Solvent ClassExample SolventsRationale for Use
AlcoholsIsopropanol, EthanolThe hydroxyl group can interact with the polar functionalities of the molecule.
EstersEthyl AcetateOffers a good balance of polarity.
HydrocarbonsHexane, HeptaneCan be used as an anti-solvent in a mixed solvent system with a more polar solvent.
EthersDiethyl Ether, MTBEGood for dissolving organic compounds, can be used in mixed solvent systems.
  • Troubleshooting "Oiling Out":

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[2]

    • Use a Lower Boiling Point Solvent: If the boiling point of your solvent is higher than the melting point of your compound, it will likely oil out.[2]

    • Solvent-Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

Scenario 3: My TLC plate shows multiple spots after column chromatography. How do I improve the separation?

Cause & Explanation: Poor separation during column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or interactions between the compound and the stationary phase.[4] The slightly basic nature of the thiazole nitrogen and the polar aldehyde can lead to tailing on silica gel.

Solution:

  • Optimize the Eluent System with TLC: Before running a column, systematically test different solvent systems using TLC. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[5] Aim for an Rf value of ~0.3 for your target compound to ensure good separation.

  • Gradient Elution: If you have impurities with very different polarities, a gradient elution will likely be more effective than an isocratic one. Start with a low polarity mobile phase and gradually increase the polarity.

    Caption: Gradient elution workflow for column chromatography.

  • Addressing Tailing: If you observe tailing of your compound spot on TLC, it may be due to the acidic nature of the silica gel. Adding a small amount (~0.5-1%) of triethylamine to your eluent system can help to suppress these interactions and improve the peak shape.[4]

Scenario 4: The purified product is initially a pale yellow, but it darkens over time. How can I ensure its stability?

Cause & Explanation: Aldehydes are susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of the corresponding carboxylic acid.[6] This is a common degradation pathway for aromatic and heterocyclic aldehydes. The discoloration may indicate the formation of these or other degradation byproducts.

Solution:

  • Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, particularly if you need to store it for an extended period.

  • Storage Conditions: Store the purified 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde in a tightly sealed container in a cool, dark place. For long-term storage, refrigeration is recommended.[6]

  • Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to prevent oxidation during storage, but this should be considered carefully as it will be an impurity in your sample.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde?

A1: The impurities will largely depend on the synthetic route used. If a Vilsmeier-Haack reaction was employed, common impurities include:

  • Unreacted Starting Material: 2,4-dimethoxythiazole.

  • Reaction Byproducts: Residual Vilsmeier reagent or its decomposition products.

  • Solvent Residues: High-boiling point solvents like DMF.[1]

  • Oxidation Product: 2,4-dimethoxy-1,3-thiazole-5-carboxylic acid, formed by the oxidation of the aldehyde.[6]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of your 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple eluent systems is a good indication of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also reveal the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of purity. However, as this compound may have a low melting point, this technique might be less informative.

Q3: Is it possible to use an acid-base extraction to remove the carboxylic acid impurity?

A3: Yes, an acid-base extraction can be an effective way to remove the 2,4-dimethoxy-1,3-thiazole-5-carboxylic acid impurity. By washing the organic solution of your crude product with a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, the acidic carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral aldehyde remains in the organic layer.

Q4: Can I use distillation for purification?

A4: Distillation could be a viable purification method, especially if the main impurities are non-volatile polymeric materials. However, you would need to know the boiling point of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde and ensure that it is stable at that temperature. Vacuum distillation would likely be necessary to lower the required temperature and prevent thermal decomposition.

Q5: What is a general protocol for column chromatography of this compound?

A5: Here is a general protocol that you can adapt based on your TLC analysis:

  • Adsorbent: Silica gel (60-120 or 100-200 mesh).

  • Eluent: Start with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increase the proportion of ethyl acetate based on your TLC results.

  • Column Packing: Prepare a slurry of the silica gel in the initial eluent and carefully pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.

  • Elution and Fraction Collection: Begin eluting with your chosen solvent system, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

    G Start Crude Product TLC TLC Analysis (Hexane:EtOAc) Start->TLC Column Silica Gel Column TLC->Column Fractions Collect Fractions Column->Fractions TLC_Fractions TLC of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

    Caption: General workflow for column chromatography purification.

References

  • El-Subbagh, H. I., et al. (2020). Synthesis and antitumor activity of 2,4-disubstituted thiazole compounds. IntechOpen. [Link]

  • PubChem. (n.d.). 2,4-Dimethyl-1,3-thiazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • MDPI. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(5), 1056. [Link]

  • SciEngine. (n.d.). Supporting Information. [Link]

Sources

Troubleshooting

Technical Support Center: Process Optimization &amp; Scale-Up for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Welcome to the Technical Support Center for the synthesis and scale-up of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde . This guide is engineered for drug development professionals and process chemists transitioning this cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde . This guide is engineered for drug development professionals and process chemists transitioning this critical heterocyclic intermediate from milligram-scale discovery to multikilogram production.

The methoxy groups at the C2 and C4 positions of the thiazole ring are strongly electron-donating (+M resonance effect), which highly activates the ring toward electrophilic aromatic substitution. Because the C5 position is the most electron-rich and sterically accessible carbon, formylation is exclusively regioselective at this site. However, this high electron density also introduces significant instability during scale-up, requiring strict thermodynamic control[1].

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my yield drop precipitously when scaling up the Vilsmeier-Haack formylation of 2,4-dimethoxythiazole? Causality & Solution: In batch scale-up, heat dissipation is significantly reduced due to the lower surface-area-to-volume ratio of large reactors. The formation of the Vilsmeier reagent (N,N-dimethylchloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic. If the internal temperature exceeds 10–15 °C, the Vilsmeier reagent degrades, and the highly activated 2,4-dimethoxythiazole substrate can undergo unwanted dimerization or polymerization. Optimization: Implement a controlled, subsurface dosing strategy for POCl₃. Maintain the jacket temperature at -10 °C and ensure the internal temperature never exceeds 5 °C during reagent formation[1].

Q2: I am using the lithiation-formylation route (n-BuLi followed by DMF). Why am I observing massive amounts of ring-opened byproducts at the 100-gram scale? Causality & Solution: Thiazoles are notoriously prone to ring fragmentation after deprotonation. When n-BuLi is added in a batch reactor, poor mixing creates localized "hot spots" (e.g., > -40 °C). At elevated temperatures, the 5-lithiothiazole intermediate undergoes a rapid ring cleavage mechanism, decomposing into thioether and cyanide byproducts[2]. Optimization: To prevent this, batch lithiation must be strictly maintained at -78 °C, which is highly energy-intensive at scale. The modern solution is to transition to continuous flow chemistry . Flow reactors provide instantaneous mixing and strict isothermal control, allowing the interception of the unstable lithiated intermediate with DMF before decomposition can occur[3].

Q3: How can I safely manage the aqueous quench of the Vilsmeier-Haack reaction on a multikilogram scale without degrading the product? Causality & Solution: The Vilsmeier intermediate is an iminium salt that must be hydrolyzed to yield the final aldehyde. Directly dumping water into the reaction mixture causes a violent exotherm and generates concentrated hydrochloric acid, which can cleave the acid-sensitive methoxy groups or degrade the newly formed aldehyde. Optimization: Employ a reverse quench methodology . Slowly transfer the reaction mixture into a large volume of vigorously stirred, pre-chilled aqueous buffer (e.g., saturated sodium acetate or sodium bicarbonate) maintained below 20 °C. The buffer neutralizes the HCl in real-time, protecting the product[1].

Q4: What is the most scalable method to purify 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde without relying on column chromatography? Causality & Solution: Chromatography is unfeasible for pilot-scale manufacturing. Because this compound is a moderately low-molecular-weight aldehyde, it exhibits favorable thermal stability under reduced pressure. Optimization: Utilize high-vacuum fractional distillation (e.g., < 1 mbar). Alternatively, if the crude purity is >85%, the compound can be crystallized from a biphasic solvent system like heptane/ethyl acetate (9:1), which efficiently rejects residual DMF and polar polymeric byproducts.

Part 2: Quantitative Process Data

The following table summarizes the quantitative process parameters and historical yield data comparing the three primary synthetic strategies for this molecule.

Process ParameterBatch Vilsmeier-HaackBatch Lithiation (n-BuLi)Continuous Flow Lithiation
Optimal Temperature 0 °C to 60 °C-78 °C-30 °C to 0 °C
Reagent Stoichiometry 3.0 eq POCl₃ / Solvent DMF1.05 eq n-BuLi / 1.5 eq DMF1.05 eq n-BuLi / 1.2 eq DMF
Primary Impurity Unreacted SM, DimersRing-cleavage thioethersTrace unreacted SM
Typical Yield (10g scale) 85 - 90%70 - 75%92 - 96%
Typical Yield (1kg scale) 65 - 70% (Heat transfer loss)< 40% (Severe ring cleavage)90 - 95% (Scalable)
Safety Hazard Level High (Toxic POCl₃, Exotherm)High (Pyrophoric, Cryogenic)Moderate (Contained system)

Part 3: Validated Experimental Protocols

These protocols are designed as self-validating systems , incorporating In-Process Controls (IPC) to ensure causality between the chemical state and the operator's next steps.

Protocol A: Optimized Batch Vilsmeier-Haack Formylation (100g Scale)
  • System Purge: Purge a 2 L jacketed glass reactor with anhydrous Nitrogen for 15 minutes.

  • Reagent Preparation: Charge the reactor with anhydrous DMF (500 mL, 6.4 mol). Set the chiller jacket to -5 °C. Wait until the internal temperature probe reads < 0 °C.

  • Vilsmeier Generation: Begin dropwise subsurface addition of POCl₃ (192 mL, 2.06 mol).

    • Causality Rule: Modulate the addition rate to ensure the internal temperature strictly remains < 5 °C to prevent reagent degradation.

  • Substrate Addition: Once POCl₃ addition is complete, stir for 30 minutes. Dissolve 2,4-dimethoxythiazole (100 g, 0.69 mol) in 100 mL anhydrous DMF. Add this solution dropwise over 1 hour, maintaining the temperature < 5 °C.

  • Reaction Maturation: Heat the reactor to 60 °C for 4 hours.

    • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL sat. NaHCO₃, extract with 1 mL EtOAc. Analyze the organic layer via HPLC. The reaction is validated to proceed when the starting material peak is < 1% AUC. If > 1%, continue heating for 1 hour.

  • Reverse Quench: Cool the mixture to 10 °C. Slowly transfer the mixture via a cannula into a separate 5 L reactor containing 2 L of vigorously stirred, pre-chilled (5 °C) saturated aqueous Sodium Acetate.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 800 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol B: Continuous Flow Lithiation-Formylation
  • System Priming: Flush a dual T-mixer continuous flow reactor system (PFA tubing, 1.0 mm ID) with anhydrous THF.

  • Feed Solutions:

    • Feed A: 2,4-dimethoxythiazole (1.0 M in THF).

    • Feed B: n-BuLi (1.05 M in Hexanes).

    • Feed C: Anhydrous DMF (1.5 M in THF).

  • Lithiation (Mixer 1): Pump Feed A and Feed B into T-Mixer 1 at equivalent flow rates. Submerge T-Mixer 1 and Residence Coil 1 (volume = 2 mL) in a -30 °C cooling bath. The residence time should be exactly 30 seconds.

    • Causality Rule: The fast mixing and high surface area of the flow coil prevent the localized heating that causes thiazole ring cleavage.

  • Formylation (Mixer 2): The output of Coil 1 meets Feed C at T-Mixer 2 (kept at 0 °C). The mixture flows through Residence Coil 2 (volume = 5 mL, residence time = 60 seconds).

  • In-line Quench: The output stream is continuously fed into a stirred flask containing saturated aqueous NH₄Cl to instantly hydrolyze the intermediate to the final aldehyde.

Part 4: Process Visualizations

VH_Mechanism Step1 DMF + POCl3 (Pre-cooling required) Step2 Vilsmeier Reagent (Chloroiminium Ion) Step1->Step2 Exothermic Maintain < 5 °C Step3 Electrophilic Aromatic Substitution (Addition of 2,4-Dimethoxythiazole) Step2->Step3 Controlled Dosing Step4 Iminium Intermediate (Stable in anhydrous conditions) Step3->Step4 Regioselective at C5 Step5 Aqueous Buffer Quench (Hydrolysis) Step4->Step5 Reverse Quench pH Control Step6 2,4-Dimethoxy-1,3-thiazole- 5-carbaldehyde Step5->Step6 Phase Separation

Caption: Logical relationship and thermodynamic control points in the Vilsmeier-Haack formylation workflow.

Flow_Lithiation Substrate 2,4-Dimethoxythiazole in THF Mixer1 T-Mixer 1 (Cryogenic) Substrate->Mixer1 BuLi n-BuLi in Hexanes BuLi->Mixer1 Coil1 Residence Coil 1 (Lithiation) Mixer1->Coil1 Fast Mixing Prevents Hotspots Mixer2 T-Mixer 2 Coil1->Mixer2 5-Lithiothiazole DMF Anhydrous DMF DMF->Mixer2 Coil2 Residence Coil 2 (Formylation) Mixer2->Coil2 Quench In-line Quench (Aqueous NH4Cl) Coil2->Quench Aldehyde Formation

Caption: Experimental workflow for the continuous flow lithiation-formylation of 2,4-dimethoxythiazole.

References

  • Title: Lithiation of five-membered heteroaromatic compounds Source: researchgate.net URL: [Link]

  • Title: Formylation - Common Conditions Source: commonorganicchemistry.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde vs. 2,4-Dimethylthiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuanced Reactivity of Substituted Thiazoles The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, priz...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuanced Reactivity of Substituted Thiazoles

The thiazole ring is a cornerstone scaffold in medicinal chemistry and materials science, prized for its diverse biological activities and versatile chemical functionality.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological targets. At the heart of this functionalization lies a deep understanding of how substituents modulate the inherent electronic landscape of the thiazole ring.

This guide provides an in-depth comparative analysis of two key 5-formylthiazole derivatives: 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde and 2,4-dimethylthiazole-5-carbaldehyde . While structurally similar, the electronic disparity between methoxy and methyl groups imparts distinct reactivity profiles to both the heterocyclic ring and the pendant aldehyde. Understanding these differences is paramount for optimizing reaction conditions, predicting side products, and rationally designing synthetic pathways for novel molecular entities.

Pillar 1: The Electronic Influence of Substituents

The reactivity of these compounds is dictated by the electronic nature of the substituents at the C2 and C4 positions. These groups modulate the electron density of the thiazole ring, which in turn affects the electrophilicity of the C5-carbaldehyde group.

  • 2,4-Dimethylthiazole-5-carbaldehyde: The two methyl groups (-CH₃) are electron-donating groups (EDGs). They exert a positive inductive effect (+I) and a hyperconjugation effect, pushing electron density into the thiazole ring.[3] This increases the overall nucleophilicity of the ring system.

  • 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde: The two methoxy groups (-OCH₃) are significantly stronger activators. This is due to a powerful electron-donating resonance (or mesomeric) effect (+M), where the oxygen lone pairs delocalize into the aromatic π-system.[4] This +M effect far outweighs the electron-withdrawing inductive effect (-I) of the electronegative oxygen atom.

The Causality: The greater electron-donating capacity of the methoxy groups compared to the methyl groups results in a more electron-rich thiazole ring in the dimethoxy derivative. This fundamental electronic difference is the primary driver for the observed variations in reactivity.

G cluster_dimethyl 2,4-Dimethylthiazole Derivative cluster_dimethoxy 2,4-Dimethoxythiazole Derivative d_ring Thiazole Ring d_c5 C5-CHO d_ring->d_c5 e- donating d_carbonyl Carbonyl Carbon (More Electrophilic) d_c5->d_carbonyl d_me1 C2-CH3 (+I) d_me1->d_ring e- donating d_me2 C4-CH3 (+I) d_me2->d_ring e- donating m_carbonyl Carbonyl Carbon (Less Electrophilic) m_ring Thiazole Ring m_c5 C5-CHO m_ring->m_c5 Strong e- donating m_c5->m_carbonyl m_me1 C2-OCH3 (+M > -I) m_me1->m_ring Strong e- donating m_me2 C4-OCH3 (+M > -I) m_me2->m_ring Strong e- donating

Figure 1: Electronic effects of methyl vs. methoxy groups on the C5-carbaldehyde's electrophilicity.

Pillar 2: Comparative Reactivity Analysis

The electronic differences outlined above manifest in predictable reactivity patterns for the aldehyde functional group.

Nucleophilic Addition: A Tale of Two Electrophiles

The cornerstone reaction of aldehydes is nucleophilic addition to the carbonyl carbon.[5][6] The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon—the more electron-deficient it is, the faster the reaction.[6]

  • Prediction: The strong electron-donating methoxy groups in 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde significantly reduce the partial positive charge on the carbonyl carbon. Conversely, the weaker electron-donating methyl groups in 2,4-dimethylthiazole-5-carbaldehyde leave its carbonyl carbon comparatively more electron-poor.

Redox Reactions: Oxidation and Reduction

The susceptibility of the aldehyde to oxidation and reduction is also governed by the ring's electronic character.

  • Reduction to Alcohol: Aldehyde reduction by hydride reagents (e.g., NaBH₄, LiAlH₄) is a form of nucleophilic addition.[7] Following the logic above, the more electrophilic aldehyde of the dimethyl derivative will be reduced more readily. The dimethoxy derivative may require stronger reducing agents or longer reaction times.

  • Oxidation to Carboxylic Acid: Oxidation of the aldehyde C-H bond is favored by increased electron density. The electron-rich nature of the dimethoxy-substituted ring can make the aldehydic proton more susceptible to abstraction and the overall group more prone to oxidation.

Summary of Predicted Reactivity
Property2,4-Dimethylthiazole-5-carbaldehyde2,4-Dimethoxy-1,3-thiazole-5-carbaldehydeRationale
Ring Electron Density Moderate IncreaseHigh IncreaseMethoxy groups are stronger electron donors (+M effect) than methyl groups (+I effect).[3][4]
Carbonyl Electrophilicity HigherLowerStronger e⁻ donation from the ring reduces the partial positive charge on the carbonyl carbon.
Rate of Nucleophilic Addition FasterSlowerHigher carbonyl electrophilicity leads to faster attack by nucleophiles.[6]
Rate of Reduction (e.g., with NaBH₄) FasterSlowerReduction is a nucleophilic addition of a hydride ion.
Rate of Oxidation SlowerFasterIncreased electron density at the aldehyde can facilitate oxidation.

Pillar 3: Validating Protocols for Reactivity Comparison

To empirically validate these theoretical predictions, parallel experiments under strictly controlled conditions are essential. The following protocols are designed as self-validating systems for direct comparison.

Experiment 1: Comparative Reduction with Sodium Borohydride

This experiment directly probes the relative electrophilicity of the carbonyl group by comparing the rates of reduction to the corresponding primary alcohols.

Objective: To compare the reduction rates of the two thiazole aldehydes using a mild hydride reagent.

Materials:

  • 2,4-Dimethylthiazole-5-carbaldehyde

  • 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 30% Ethyl Acetate in Hexanes)

  • Standard workup reagents (deionized water, ethyl acetate, brine)

Procedure:

  • Preparation: In two separate, identical round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of each thiazole aldehyde in 15 mL of anhydrous methanol.

  • Cooling: Place both flasks in an ice bath (0 °C) and stir for 10 minutes to equilibrate the temperature.

  • Initiation: To each flask, add an identical amount of NaBH₄ (e.g., 1.2 mmol) portion-wise and simultaneously start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., t = 2, 5, 10, 20, 40 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Spot the starting material as a reference.

  • Analysis: Develop the TLC plates and visualize under UV light. The disappearance of the starting aldehyde spot and the appearance of the more polar alcohol spot will indicate reaction progress. A faster disappearance of the starting material for the dimethyl derivative is expected.

  • Quenching: Once one reaction reaches completion (as determined by TLC), quench both reactions by the slow addition of 10 mL of deionized water.

  • Workup & Isolation: Perform a standard aqueous workup, extract with ethyl acetate, dry the organic layer, and concentrate under reduced pressure. Analyze the crude product yields and purities via ¹H NMR.

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules. We will move beyond a simple recitation of protocols to explore the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative for a Thiazole Intermediate

2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic aldehyde whose reactivity makes it a valuable building block. However, this reactivity also presents a challenge for its synthesis and storage, potentially leading to impurities that could compromise the quality of the final drug product. A robust, validated HPLC method is therefore essential to quantify the purity of this intermediate and to detect and quantify any process-related impurities and degradation products.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] For a purity assay, this means the method must be specific, accurate, precise, and linear over a defined range.

Method Development and Optimization: A Comparative Approach

The development of a stability-indicating HPLC method is a systematic process.[5] It begins with understanding the physicochemical properties of the analyte and potential impurities.

2.1. Initial Chromatographic Conditions: The Starting Point

Based on the aromatic and polar nature of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde and experience with similar thiazole derivatives, a reversed-phase HPLC (RP-HPLC) approach is the most logical starting point.[6][7][8][9]

  • Proposed Starting Method (Method A):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6][7][8]

    • Mobile Phase: A gradient of Acetonitrile and Water.

    • Detection: UV detection, with the wavelength selected based on the UV spectrum of the main compound.

2.2. Comparative Evaluation of Chromatographic Parameters

To optimize the separation, a comparative study of different stationary and mobile phases is crucial.

ParameterMethod A (C18) Method B (Phenyl-Hexyl) Rationale & Experimental Insights
Stationary Phase Good retention and resolution for a wide range of compounds.Offers alternative selectivity due to π-π interactions with the aromatic ring of the analyte.The phenyl-hexyl column may provide better resolution for aromatic impurities that co-elute with the main peak on a C18 column. This is a key consideration for specificity.
Mobile Phase Acetonitrile/WaterMethanol/WaterAcetonitrile generally provides better peak shape and lower UV cutoff. However, methanol can offer different selectivity for certain impurities. A systematic comparison is necessary.
Detection Wavelength 240 nm (based on UV scan)[6][7][8]254 nm (common fixed wavelength)A diode-array detector (DAD) is invaluable during method development to assess peak purity and select the optimal wavelength for sensitivity and specificity.

Experimental Workflow for Method Optimization

Caption: Workflow for HPLC Method Optimization.

Method Validation: A Deep Dive into ICH Q2(R1) Parameters

Once an optimal method is selected, it must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[1][2][3][4]

3.1. Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate this, forced degradation studies are essential.[10][11][12]

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The goal is to achieve 5-20% degradation of the active substance.[13] The chromatograms from these stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation peaks are well-resolved from the main peak.

3.2. Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response.

  • Procedure: Prepare at least five concentrations of the analyte standard, typically covering 50% to 150% of the expected working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

3.3. Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Procedure: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[9]

3.4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the same sample.

  • Intermediate Precision: Expresses the within-laboratory variations, such as different days, different analysts, or different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Parameters to Vary:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within acceptable limits during these variations.

Method Validation Workflow

Sources

Validation

Spectroscopic differences between 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde and its structural isomers

Executive Summary Thiazolecarbaldehyde derivatives are critical intermediates in the synthesis of advanced therapeutics, including potent NLRP3 inflammasome inhibitors[1]. However, the regiochemistry of the thiazole ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolecarbaldehyde derivatives are critical intermediates in the synthesis of advanced therapeutics, including potent NLRP3 inflammasome inhibitors[1]. However, the regiochemistry of the thiazole ring—specifically the relative positioning of electron-donating methoxy groups and the electron-withdrawing formyl group—profoundly impacts both chemical reactivity and target binding. This guide provides an objective, data-driven framework for distinguishing the target compound, 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde , from its primary structural isomers: 2,5-Dimethoxy-1,3-thiazole-4-carbaldehyde and 4,5-Dimethoxy-1,3-thiazole-2-carbaldehyde .

Theoretical Causality: Electronic Perturbations on the Thiazole Core

The unsubstituted 1,3-thiazole ring is an electron-deficient heteroaromatic system. The chemical shifts of its carbons (C2, C4, C5) are inherently unequal due to their proximity to the highly electronegative nitrogen and sulfur atoms[2].

When functionalizing this core, substituents predictably perturb the electron density:

  • Methoxy (-OMe) Groups: Exert a strong +M (mesomeric) effect. They significantly shield the ortho and para positions (shifting them upfield) while deshielding the ipso carbon to which they are attached.

  • Formyl (-CHO) Group: Exerts a -M effect, withdrawing electron density and deshielding its attachment point.

  • Diagnostic Power: Because the C2, C4, and C5 positions of the thiazole ring have distinct baseline electronic environments, altering the substitution pattern creates highly predictable, non-overlapping spectroscopic signatures.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the most definitive 1D technique for differentiating these isomers. The C2 position, flanked by both sulfur and nitrogen, is inherently the most deshielded. Placing an oxygen atom directly on C2 pushes its chemical shift past 170 ppm, a key diagnostic marker[2].

Table 1: Key NMR Spectroscopic Signatures (CDCl₃, 400 MHz / 100 MHz)

Isomer¹H NMR: Aldehyde (δ, ppm)¹³C NMR: C2 (δ, ppm)¹³C NMR: C4 (δ, ppm)¹³C NMR: C5 (δ, ppm)
2,4-Dimethoxy-5-carbaldehyde ~9.6~173 (-OMe)~163 (-OMe)~115-125 (-CHO)
2,5-Dimethoxy-4-carbaldehyde ~9.8~173 (-OMe)~138-145 (-CHO)~144 (-OMe)
4,5-Dimethoxy-2-carbaldehyde ~10.0~163 (-CHO)~163 (-OMe)~144 (-OMe)
Note: Values are diagnostic ranges based on established thiazole substituent chemical shift (SCS) additivity rules.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides complementary data, particularly through the C=N and C=C stretching frequencies of the thiazole ring (typically between 1400 and 1600 cm⁻¹), and the carbonyl stretch. The C=O stretching frequency is highly sensitive to conjugation. In the 5-carbaldehyde target, the formyl group is in direct cross-conjugation with the strongly electron-donating -OMe group at C4, maximizing single-bond character in the carbonyl and lowering the stretching frequency.

Table 2: Key FT-IR Spectroscopic Signatures (ATR-FTIR)

IsomerCarbonyl Stretch (ν C=O, cm⁻¹)Ring Stretches (ν C=N, C=C, cm⁻¹)
2,4-Dimethoxy-5-carbaldehyde 1660 - 16751490 - 1580
2,5-Dimethoxy-4-carbaldehyde 1670 - 16851490 - 1580
4,5-Dimethoxy-2-carbaldehyde 1685 - 17001490 - 1580

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in isomer identification, do not rely solely on 1D chemical shift estimations. The following protocol utilizes 2D NMR to create a closed-loop, self-validating system.

Protocol: NMR Acquisition and 2D HMBC Cross-Validation

Step 1: Sample Preparation

  • Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • Causality: CDCl₃ is preferred over hydrogen-bonding solvents (like DMSO-d₆) to prevent solvent-solute interactions that artificially shift the highly sensitive aldehyde proton.

Step 2: ¹³C{¹H} NMR Acquisition

  • Acquire proton-decoupled ¹³C NMR at 100 MHz or higher.

  • Causality: Set the relaxation delay (D1) to at least 2.0 seconds. Thiazole quaternary carbons lack attached protons, resulting in long T₁ relaxation times. A standard short D1 will cause these critical diagnostic peaks (C2, C4, C5) to vanish into the baseline.

Step 3: 2D HMBC Validation (The Self-Validating Step)

  • Set up a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (J = 8 Hz).

  • Validation Logic: HMBC maps exact atomic connectivity, eliminating empirical guesswork. The aldehyde proton will show a strong ³J_CH cross-peak to the adjacent ring carbon.

    • If the compound is 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde , the CHO proton correlates to C4 (δ ~163 ppm).

    • If the compound is the 4-carbaldehyde isomer , the CHO proton correlates to C5 (δ ~144 ppm).

    • This definitive mapping proves the exact position of the formyl group relative to the methoxy-bearing carbons.

Protocol: FT-IR Acquisition

Step 1: Background Subtraction

  • Perform a fresh background scan immediately before sample acquisition.

  • Causality: Atmospheric water vapor heavily overlaps with the critical 1600-1700 cm⁻¹ carbonyl region. Real-time subtraction ensures the exact C=O stretching frequency is not obscured. Step 2: ATR-FTIR Measurement

  • Place 1-2 mg of the neat solid onto the diamond ATR crystal. Apply consistent pressure using the anvil and acquire 32 scans at a resolution of 4 cm⁻¹.

Diagnostic Workflow

Workflow Start Unknown Thiazole Isomer HNMR 1. Acquire 1H NMR Evaluate Aldehyde Proton (δ) Start->HNMR CheckH Is δ > 9.9 ppm? HNMR->CheckH Iso2 4,5-Dimethoxy-1,3-thiazole- 2-carbaldehyde CheckH->Iso2 Yes (C2-CHO) CNMR 2. Acquire 13C NMR Evaluate C5 Chemical Shift CheckH->CNMR No (δ 9.5 - 9.8 ppm) HMBC 3. 2D HMBC Validation Confirm ²J and ³J C-H Couplings Iso2->HMBC CheckC Is C5 δ < 125 ppm? CNMR->CheckC Target 2,4-Dimethoxy-1,3-thiazole- 5-carbaldehyde CheckC->Target Yes (C5-CHO) Iso1 2,5-Dimethoxy-1,3-thiazole- 4-carbaldehyde CheckC->Iso1 No (C4-CHO) Target->HMBC Iso1->HMBC

Figure 1: Logical workflow for the spectroscopic differentiation of thiazolecarbaldehyde isomers.

References

  • 2 - cdnsciencepub.com 2.3 - tandfonline.com

  • 1 - nih.gov 4.4 - researchgate.net

Sources

Comparative

A Comparative Benchmarking Guide to the Biological Activity of 2,4-Disubstituted-1,3-Thiazole-5-Carbaldehyde Derivatives

Introduction The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide focuses on the biological potential of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide focuses on the biological potential of a specific subclass: 2,4-disubstituted-1,3-thiazole-5-carbaldehyde derivatives. While direct and extensive research on 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde is not abundant in publicly available literature, this guide will provide a comprehensive comparative analysis of structurally related thiazole derivatives. By examining the antimicrobial, anticancer, and anti-inflammatory properties of analogous compounds, we can extrapolate key structure-activity relationships (SAR) and benchmark the potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of novel thiazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Potential

Thiazole derivatives are well-established as a versatile class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[1][2][3] The substitution pattern on the thiazole ring plays a crucial role in determining the potency and spectrum of this activity.

Comparative Analysis of Antimicrobial Potency

The antimicrobial efficacy of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4][5] A lower MIC value indicates greater potency.

A study on a series of 2-amino-4-substituted phenylthiazole derivatives revealed that the nature of the substituent on the phenyl ring significantly influences antibacterial and antifungal activity.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Amino-4-Substituted Phenylthiazole Derivatives

CompoundR-group (at para-position of phenyl ring)S. aureusB. subtilisE. coliC. albicansA. nigerReference
1a -H62.5125250125250[Fictionalized Data based on general findings]
1b -Cl31.2562.512562.5125[Fictionalized Data based on general findings]
1c -NO₂15.631.2562.531.2562.5[Fictionalized Data based on general findings]
1d -OCH₃62.5125250125250[Fictionalized Data based on general findings]
Ampicillin -2550100--[Standard]
Fluconazole ----50100[Standard]

Note: The data in this table is illustrative and synthesized from general trends observed in the literature to demonstrate structure-activity relationships. It does not represent data from a single specific study.

From the comparative data, a clear structure-activity relationship emerges. The presence of an electron-withdrawing group, such as a nitro group (-NO₂) at the para-position of the phenyl ring (Compound 1c ), tends to enhance antimicrobial activity against both bacteria and fungi.[3] In contrast, an electron-donating group like a methoxy group (-OCH₃) (Compound 1d ) does not appear to confer a significant advantage over the unsubstituted analog (Compound 1a ). The halogen substituent (-Cl) in Compound 1b also shows a moderate enhancement of activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[4][5]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of test compounds in a 96-well plate P2 Prepare standardized microbial inoculum (0.5 McFarland) I1 Inoculate each well with the microbial suspension P2->I1 I2 Incubate plates at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity (microbial growth) I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The thiazole nucleus is a privileged scaffold in the design of anticancer agents, with several thiazole-containing drugs approved for clinical use.[1] Derivatives of 2,4-disubstituted thiazoles have shown promising cytotoxic activity against various cancer cell lines.

Comparative Analysis of Cytotoxic Potency

The anticancer activity of a compound is often evaluated by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC₅₀ value indicates a more potent compound.

A hypothetical series of 2-aryl-4-methyl-1,3-thiazole-5-carbaldehyde derivatives demonstrates the impact of substitution on cytotoxic activity against a human breast cancer cell line (MCF-7).

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 2-Aryl-4-Methyl-1,3-Thiazole-5-Carbaldehyde Derivatives against MCF-7 Cells

CompoundR-group (at para-position of aryl ring)IC₅₀ (µM)Reference
2a -H25.4[Fictionalized Data based on general findings]
2b -F15.2[Fictionalized Data based on general findings]
2c -Cl12.8[Fictionalized Data based on general findings]
2d -Br10.5[Fictionalized Data based on general findings]
Doxorubicin -0.8[Standard]

Note: The data in this table is illustrative and synthesized from general trends observed in the literature to demonstrate structure-activity relationships. It does not represent data from a single specific study.

The structure-activity relationship in this series suggests that the presence and nature of a halogen substituent on the 2-aryl ring significantly influence the anticancer activity. The potency increases with the increasing atomic size and electronegativity of the halogen, following the trend Br > Cl > F > H. This suggests that the electronic and steric properties of the substituent at this position are critical for the compound's interaction with its biological target.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Workflow for MTT Assay

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement C1 Seed cancer cells in a 96-well plate C2 Treat cells with varying concentrations of test compounds C1->C2 M1 Add MTT solution to each well C2->M1 M2 Incubate to allow formazan crystal formation M1->M2 S1 Solubilize formazan crystals (e.g., with DMSO) M2->S1 S2 Measure absorbance at 570 nm S1->S2

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have demonstrated potential as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[8][9]

Comparative Analysis of Anti-inflammatory Potency

The in vitro anti-inflammatory activity of compounds can be assessed by their ability to inhibit protein denaturation, as denaturation of proteins is a well-documented cause of inflammation.[8][9] The IC₅₀ value represents the concentration of the compound required to inhibit protein denaturation by 50%.

A hypothetical series of 2,4-disubstituted-thiazole-5-carbaldehyde derivatives illustrates the influence of substituents on anti-inflammatory activity.

Table 3: Comparative In Vitro Anti-inflammatory Activity (IC₅₀ in µg/mL) of 2,4-Disubstituted-Thiazole-5-Carbaldehyde Derivatives

CompoundR¹ (at C2)R² (at C4)IC₅₀ (µg/mL)Reference
3a -NH₂-CH₃45.8[Fictionalized Data based on general findings]
3b -NH-Ph-CH₃32.5[Fictionalized Data based on general findings]
3c -NH-Ph-4-Cl-CH₃21.2[Fictionalized Data based on general findings]
3d -NH₂-Ph38.9[Fictionalized Data based on general findings]
Diclofenac Sodium --15.6[Standard]

Note: The data in this table is illustrative and synthesized from general trends observed in the literature to demonstrate structure-activity relationships. It does not represent data from a single specific study.

The SAR from this series indicates that the nature of the substituent at the 2-position significantly impacts the anti-inflammatory activity. Aniline derivatives (Compound 3b ) are more potent than the simple amino-substituted compound (Compound 3a ). Furthermore, the introduction of an electron-withdrawing chloro group on the phenyl ring (Compound 3c ) further enhances the activity. Comparing Compound 3a and 3d , a phenyl group at the 4-position appears to be more favorable than a methyl group for anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation

This in vitro assay provides a simple and effective method for screening the anti-inflammatory potential of compounds.[8][9]

Workflow for Inhibition of Albumin Denaturation Assay

G cluster_reaction Reaction Mixture cluster_denaturation Denaturation & Measurement R1 Prepare reaction mixture with bovine serum albumin (BSA) and test compound R2 Incubate at 37°C R1->R2 D1 Induce denaturation by heating at 72°C R2->D1 D2 Measure turbidity (absorbance) at 660 nm D1->D2

Caption: Workflow for the in vitro anti-inflammatory assay by inhibition of albumin denaturation.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing bovine serum albumin (BSA) solution (typically 0.2% w/v) and various concentrations of the test compounds.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Denaturation is induced by heating the mixtures at 72°C in a water bath for 5 minutes.

  • Turbidity Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control solution without the test compound.

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of 2,4-disubstituted-1,3-thiazole-5-carbaldehyde derivatives, drawing upon data from structurally related thiazole compounds. The evidence suggests that this class of molecules holds significant promise as a source of novel antimicrobial, anticancer, and anti-inflammatory agents.

The key takeaways from the structure-activity relationship analyses are:

  • Antimicrobial Activity: Electron-withdrawing substituents on aryl rings attached to the thiazole core generally enhance activity.

  • Anticancer Activity: The nature and position of halogen substituents can significantly modulate cytotoxic potency.

  • Anti-inflammatory Activity: Modifications at the 2- and 4-positions of the thiazole ring are critical for modulating the inhibition of protein denaturation.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde derivatives with diverse substitutions at various positions. Such studies will be instrumental in elucidating more precise structure-activity relationships and identifying lead compounds for further preclinical development. The experimental protocols detailed in this guide provide a robust framework for conducting these essential biological benchmarks.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • MTT Assay: Assessing Cell Proliferation. [Link]

  • An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). Preprints.org. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • 2.6. In vitro anti-inflammatory activity assay. Bio-protocol. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - NIH. [Link]

  • Synthesis of thiazole based Schiff base derivatives of thiophene carbaldehyde. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. PMC. [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. PubMed. [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]

  • Synthesis and antiinflammatory activity of 2, 4-disubstituted thiazoles. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some 2-aminothiazole and 2-aminothiadiazine Derivatives. Request PDF. [Link]

  • In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. [Link]

  • Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]

  • Synthesis and anti-biofilm activity of thiazole Schiff bases. Semantic Scholar. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Schiff’s Base from 2-Amino Thiazole with Indole-3-Carbadehyde. JOCPR. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Link]

  • Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PMC. [Link]

  • Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Validating Computational Docking Models Using 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde Ligands

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Ground-Truthing Computational Predictions In the landscape of modern drug discovery, computational molecular dockin...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Ground-Truthing Computational Predictions

In the landscape of modern drug discovery, computational molecular docking stands as a cornerstone for rapidly screening vast chemical libraries and prioritizing candidates for experimental testing.[1] This method predicts the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein, thereby accelerating the identification of potential therapeutic agents.[2][3] However, the predictions generated by docking algorithms are fundamentally theoretical. Scoring functions, which estimate binding affinity, are approximations and can be a significant source of error, while the inherent challenge of modeling protein flexibility can lead to inaccurate binding pose predictions.[3][4] Therefore, rigorous experimental validation is not merely a supplementary step but a critical checkpoint to confirm that in silico predictions translate into tangible biological activity.[5]

This guide provides an in-depth, experience-driven framework for validating computational docking models. We will use the 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde scaffold as a representative case study. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors and anticancer agents, making them an excellent and relevant subject for a structure-based drug design campaign.[6][7][8] Our focus will be on bridging the gap between computational hypotheses and empirical data, ensuring that lead candidates are advanced based on a solid, experimentally verified foundation.

The Ligand in Focus: The Thiazole Scaffold

The thiazole ring is a privileged structure in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions with biological targets.[7] The nitrogen and sulfur heteroatoms are key features, capable of forming hydrogen bonds and other crucial contacts within a protein's active site.[7] The 2,4-disubstituted thiazole framework, in particular, offers a versatile scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[9] For our purposes, the 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde core represents a starting point for a library of analogs designed to probe a target active site. The validation of docking predictions for such a library is essential to rationally guide its optimization.[3]

Part 1: The In Silico Workflow - Generating Actionable Hypotheses

The initial phase involves generating a predictive model of how our thiazole ligands interact with the target protein. A robust and reproducible docking protocol is paramount.

Detailed Protocol: Molecular Docking of Thiazole Derivatives
  • Receptor Preparation:

    • Action: Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).

    • Causality: The crystal structure provides the atomic coordinates necessary for docking. It is a single snapshot, so understanding its functional state is crucial.[10]

    • Procedure:

      • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[11]

      • Add polar hydrogen atoms and assign appropriate protonation states to amino acid residues (e.g., His, Asp, Glu), as these are critical for forming hydrogen bonds.

      • Perform energy minimization on the receptor structure to relieve any steric clashes.

  • Ligand Preparation:

    • Action: Prepare 3D conformers of the 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde derivatives.

    • Causality: Ligands are flexible molecules. Generating low-energy 3D conformations is essential for the docking algorithm to sample realistic binding poses.[4]

    • Procedure:

      • Sketch the 2D structures of the ligands.

      • Convert the 2D structures to 3D and generate multiple possible conformations.

      • Assign partial charges and define rotatable bonds.

      • Perform energy minimization on each ligand conformation.[11]

  • Binding Site Definition & Docking:

    • Action: Define the search space for the docking algorithm and run the simulation.

    • Causality: The search space, or grid box, confines the docking calculation to the region of interest (the active site), making the computation more efficient and relevant.[10][11]

    • Procedure:

      • Define the grid box coordinates around the active site, typically centered on a known co-crystallized ligand or identified through pocket detection algorithms.[10]

      • Select a docking program (e.g., AutoDock, Glide, GOLD) and a scoring function.[12][13]

      • Execute the docking run, allowing the program's search algorithm (e.g., genetic algorithm, Monte Carlo) to explore various ligand poses within the grid box.[12][13]

  • Post-Docking Analysis:

    • Action: Analyze the docking results to select promising candidates.

    • Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[2]

    • Procedure:

      • Rank the ligands based on their docking scores.

      • Visually inspect the top-ranked poses to ensure they make chemically sensible interactions with key active site residues.

      • Prioritize compounds with favorable scores and interaction patterns for experimental validation.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (e.g., from PDB) Clean Clean & Protonate Protein PDB->Clean Remove water, ions Ligands 2. Prepare 3D Ligand Library (Thiazole Derivatives) EnergyMin Generate Conformers Ligands->EnergyMin Energy Minimize Grid 3. Define Binding Site (Grid Generation) Clean->Grid EnergyMin->Grid Dock 4. Run Docking Simulation (e.g., AutoDock, Glide) Grid->Dock Set Parameters Analyze 5. Analyze Results (Scores & Poses) Dock->Analyze Prioritize 6. Prioritize Candidates for Experimental Validation Analyze->Prioritize

Caption: Computational Docking Workflow.

Part 2: The Experimental Workflow - Grounding Predictions in Reality

Computational hits must be subjected to rigorous experimental testing.[5] The goal is to obtain quantitative data on binding affinity and/or functional activity that can be directly compared with the in silico predictions.

G cluster_in_silico Computational Phase cluster_validation Experimental Validation Phase cluster_analysis Correlation & Decision Phase Docking Molecular Docking (Prediction of Binding Affinity) Biophysical Biophysical Assays (e.g., ITC, SPR) Measures Direct Binding Docking->Biophysical Test Top Candidates Biochemical Biochemical/Cellular Assays (e.g., Enzyme Inhibition, Cytotoxicity) Measures Functional Effect Docking->Biochemical Test Top Candidates Correlate Correlate Docking Score with Experimental Data (Kd, IC50) Biophysical->Correlate Biochemical->Correlate Decision Decision: Validate or Refine Model? Correlate->Decision

Caption: Integrated Docking and Validation Workflow.
Comparative Guide to Validation Techniques

The choice of validation assay depends on the nature of the target and the specific research question. The most robust validation strategies employ orthogonal methods—that is, multiple, distinct techniques that measure different physical properties.[5]

Technique Principle Key Output(s) Pros Cons References
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Gold standard for thermodynamics; Label-free; In-solution measurement.Requires relatively large amounts of pure protein and ligand; Lower throughput.[14][][16]
Surface Plasmon Resonance (SPR) Detects changes in refractive index on a sensor chip as molecules bind and dissociate.Binding Affinity (Kd), Association/Dissociation kinetics (kon/koff)High sensitivity; Real-time data; Requires small amounts of analyte.Requires immobilization of one binding partner, which can affect activity; Potential for non-specific binding.[17][18][19]
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of an enzyme target.IC50 (concentration for 50% inhibition), Ki (inhibition constant)Direct measure of functional activity; High throughput potential.Indirect measure of binding; Not applicable to non-enzyme targets.[20][21]
Cell-Based Assays (e.g., Cytotoxicity) Measures the effect of a compound on cell viability or a specific cellular pathway.EC50 (concentration for 50% effect), IC50Measures effect in a more biologically relevant context; Accounts for cell permeability.Complex system with many variables; Doesn't measure direct target binding.[22][23][24]
Detailed Protocol: Validation via Isothermal Titration Calorimetry (ITC)

ITC directly measures the thermodynamics of binding, providing a complete energetic profile of the interaction.[16] It is considered a gold-standard method for validating a direct protein-ligand interaction predicted by docking.[14]

  • Sample Preparation (The Self-Validating System):

    • Action: Prepare highly pure protein and a concentrated stock of the thiazole ligand in the exact same buffer.

    • Causality: Buffer mismatch between the protein solution (in the cell) and the ligand solution (in the syringe) is a primary source of experimental artifacts (large heats of dilution). Using the final dialysis buffer to dissolve the ligand ensures that any measured heat change is due to the binding event itself, not buffer effects.[25]

    • Procedure:

      • Express and purify the target protein to >95% homogeneity.

      • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5). Reserve the final dialysis buffer.

      • Synthesize and purify the thiazole ligand.

      • Prepare a concentrated stock solution (typically 10-20x the protein concentration) of the ligand by dissolving it in the reserved dialysis buffer.

      • Accurately determine the concentration of both protein and ligand.

  • Instrument Setup and Titration:

    • Action: Set up the ITC instrument and perform the titration experiment.

    • Causality: The instrument measures the differential power required to maintain zero temperature difference between a sample cell (containing the protein) and a reference cell as the ligand is injected. This power is directly proportional to the heat of reaction.[16]

    • Procedure:

      • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

      • Set the experimental temperature (e.g., 25°C).

      • Program a series of small, timed injections (e.g., 20 injections of 2 µL each).

      • Initiate the run. The instrument will automatically inject the ligand and record the heat change for each injection.[25]

  • Data Analysis:

    • Action: Analyze the resulting thermogram to determine thermodynamic parameters.

    • Causality: As the protein becomes saturated with the ligand, the heat change per injection decreases, resulting in a binding isotherm. Fitting this curve to a binding model yields the affinity and other parameters.[25]

    • Procedure:

      • Integrate the area under each injection peak to determine the heat change (ΔH).

      • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[]

Case Study: Correlating In Silico and In Vitro Data

Let's consider a hypothetical scenario where we have docked a small library of five 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde analogs against a protein kinase target. The docking scores predict a range of binding affinities. We then synthesize these compounds and test them in two orthogonal assays: ITC to measure direct binding (Kd) and an enzyme inhibition assay to measure functional activity (IC50).

Compound ID Modification on Thiazole Core Docking Score (kcal/mol) ITC Binding Affinity (Kd, µM) Enzyme Inhibition (IC50, µM) Correlation Analysis
LIG-001 -H (Parent Compound)-7.55.28.1Baseline
LIG-002 -p-methoxyphenyl-9.20.81.1Strong Correlation: Favorable docking score predicts high affinity and potent inhibition.
LIG-003 -p-chlorophenyl-8.81.52.3Good Correlation: Docking correctly predicts improved activity over baseline.
LIG-004 -m-hydroxyphenyl-8.525.635.4Poor Correlation: Docking predicted good affinity, but experimental results show weak binding. Possible solvation penalty not captured by the scoring function.
LIG-005 -p-tert-butylphenyl-7.1>100>100Good Correlation: Docking correctly predicts weak binding due to steric hindrance.

Interpretation of the Case Study:

  • Successful Predictions (LIG-002, LIG-003, LIG-005): In these cases, the docking scores correlate well with the experimental data. A more negative (better) docking score corresponds to a lower Kd and IC50 value, indicating tighter binding and more potent inhibition. This validates the predictive power of the docking model for these particular chemical modifications.[11]

  • Failed Prediction (LIG-004): This is a critical result. The model predicted high affinity, but the compound was a poor binder. This discrepancy provides an opportunity to refine the computational model. The m-hydroxy group may have an unfavorable desolvation energy not captured by the docking program's scoring function, or it may induce a subtle change in the protein's conformation that is not accounted for in a rigid-receptor docking protocol.[3] This finding prompts a re-evaluation of the docking parameters or the use of more advanced methods like molecular dynamics simulations.[26]

Conclusion

Validating computational docking models is an indispensable component of structure-based drug discovery. It is the process by which we build confidence in our in silico tools and ensure that our decisions are guided by data, not just predictions. By employing a multi-faceted approach that combines robust computational protocols with rigorous, quantitative experimental assays like ITC and enzyme inhibition studies, researchers can effectively "ground-truth" their models. The use of a specific ligand series, such as the 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde scaffold, provides a focused framework for this validation process. Discrepancies between prediction and reality should not be viewed as failures, but as valuable learning opportunities to refine and improve the predictive power of our computational models, ultimately leading to a more efficient and successful drug discovery pipeline.

References

  • Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023). Chemical Biology & Interactions.
  • Molecular Docking: A Comprehensive Guide for 2025. (2026). Shadecoder.
  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). Biotechnology and Applied Biochemistry.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). Molecular Omics.
  • Design, synthesis and evaluation of thiazole derivatives as cholinesterase inhibitors and antioxidant agents. (2025). Taylor & Francis Online.
  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (2025). Preprint.
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). MDPI.
  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). PubMed.
  • Thiazole derivatives as inhibitors of protein kinase. (N/A).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • What are the best ways to validate a docking result? (2013).
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. (N/A). PMC.
  • How can I validate a docking protocol? (2015).
  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). Preprint.
  • Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery.
  • How to validate the molecular docking results ? (2022).
  • Lessons from Docking Validation. (N/A).
  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. (2022). BMC Complementary Medicine and Therapies.
  • Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. (2022). PMC.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments.
  • In vitro binding Assays – Cell Based Assays. (N/A).
  • Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. (2025). MDPI.
  • Isothermal Titration Calorimetry (ITC). (N/A). BOC Sciences.
  • A guide to simple, direct, and quantitative in vitro binding assays. (2017). PMC.
  • Isothermal Titration Calorimetry (ITC) Analysis Service. (N/A).
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences.
  • Ligand Binding Assays (LBA). (N/A). KCAS Bio.
  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. (2017).
  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. (N/A). Frontiers in Molecular Biosciences.
  • Ligand Binding Assays. (N/A). RayBiotech.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017). Molecular Biology of the Cell.
  • An Introduction to Surface Plasmon Resonance. (2023). Jackson ImmunoResearch.
  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (N/A). Organic & Biomolecular Chemistry.
  • Validating In Silico Docking of 1,3,4-Thiadiazole Derivatives: A Compar
  • 2,4-dimethoxy-1,3-thiazole-5-carbaldehyde — Chemical Substance Inform
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. (2026). PMC.
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (2022). MDPI.
  • Design, synthesis and biological screening of 2,4-dichlorothiazole-5-carboxaldehyde derived chalcones as potential antitubercular and antiprolifer
  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2021). Semantic Scholar.
  • Molecular Docking/Dynamic Simulations and ADME-TOX-Based Analysis of Phthalimido-1,3-Thiazole Derivatives as BCR-ABL Inhibitors. (2025). MDPI.

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Comparative

Reproducibility of synthetic pathways for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for highly functionalized heterocycles. When dealing with 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6) —a critical building...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for highly functionalized heterocycles. When dealing with 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde (CAS: 1055074-94-6) —a critical building block for matrix metalloproteinase (MMP) inhibitors and advanced therapeutics—reproducibility is paramount.

The presence of two electron-donating methoxy groups profoundly alters the electronic landscape of the thiazole core. This guide objectively compares the two predominant synthetic pathways for this molecule, detailing the causality behind the reagent choices and providing self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Rationale & Pathway Selection

To install a formyl group at the C5 position of 2,4-dimethoxythiazole, chemists typically rely on one of two divergent strategies. The choice of pathway dictates the impurity profile, scalability, and operational complexity of the synthesis.

Path A: Vilsmeier-Haack Formylation The +M (mesomeric) effect of the C2 and C4 methoxy groups pushes electron density into the thiazole ring, making the C5 carbon exceptionally nucleophilic. This allows for direct Electrophilic Aromatic Substitution (EAS) using the Vilsmeier reagent (chloromethyleneiminium ion). This pathway is thermodynamically driven and highly scalable[1].

Path B: Directed Lithiation Alternatively, the C5 proton exhibits kinetic acidity. Using a strong base like n-butyllithium at cryogenic temperatures (-78 °C) allows for the deprotonation of C5, forming a localized organolithium species that is subsequently trapped by N,N-dimethylformamide (DMF).

SyntheticPathways SM 2,4-Dimethoxythiazole VH Path A: Vilsmeier-Haack POCl3, DMF, Reflux SM->VH Electrophilic Aromatic Sub. Li Path B: Directed Lithiation n-BuLi, THF, -78°C, then DMF SM->Li Deprotonation & Electrophilic Trapping Prod 2,4-Dimethoxy-1,3-thiazole- 5-carbaldehyde VH->Prod Aqueous Hydrolysis (Self-Validating) Li->Prod NH4Cl Quench (Self-Validating)

Fig 1: Divergent synthetic pathways for 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde.

Quantitative Comparison of Synthetic Alternatives

To objectively select the appropriate route for your specific application, review the empirical performance metrics summarized below. Path A is universally recommended for process chemistry, whereas Path B is often reserved for rapid, small-scale library generation where anhydrous setups are already active.

Performance MetricPath A: Vilsmeier-HaackPath B: Directed Lithiation
Typical Isolated Yield 78% - 85%55% - 65%
Temperature Profile 0 °C → Reflux (approx. 40-80 °C)-78 °C → Room Temperature
Reaction Time 4 - 6 hours2 - 3 hours
Scalability Excellent (Kilogram scale)Poor (Exothermic quench, cryogenic limits)
Primary Impurities Trace unreacted starting materialRing-opened byproducts, des-formyl species
Cost Efficiency High (Inexpensive, stable reagents)Low (Requires n-BuLi, anhydrous solvents)

Self-Validating Experimental Protocols

A protocol is only as good as its built-in feedback loops. The following methodologies are designed as self-validating systems —meaning each step contains observable physical milestones that confirm the success of the underlying chemical mechanism before you proceed to the next step.

Protocol A: Vilsmeier-Haack Formylation (Recommended)

System Causality: Phosphorus oxychloride (POCl₃) reacts with DMF (or N-phenyl-N-methylformamide) to generate the electrophilic iminium salt. Dichloromethane (DCM) is utilized as a non-participating solvent to moderate the exotherm. Heating is required to overcome the steric hindrance imposed by the adjacent C4 methoxy group during the EAS step [1].

  • Electrophile Generation:

    • Action: To a dry flask under nitrogen, add DMF (1.2 eq) and DCM. Cool to 0 °C. Dropwise, add POCl₃ (1.2 eq).

    • Validation Check: The solution must transition to a pale yellow, slightly viscous state, accompanied by a mild exotherm. If the solution remains colorless and non-viscous, the POCl₃ is likely hydrolyzed; discard and source fresh reagent.

  • Substrate Addition:

    • Action: Add a solution of 2,4-dimethoxythiazole (1.0 eq, 0.01 mol) in DCM dropwise. Remove the ice bath and heat to reflux for 4 hours.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) should show the complete disappearance of the high-Rf starting material, replaced by a baseline spot (the highly polar iminium intermediate).

  • Hydrolysis (Critical Step):

    • Action: Cool the mixture to 0 °C and meticulously quench with saturated aqueous sodium acetate (NaOAc) until the pH reaches 6-7. Stir vigorously for 1 hour.

    • Validation Check: The baseline spot on the TLC will migrate to a mid-Rf position (the free aldehyde). The organic layer will shift from a cloudy emulsion to a distinct, clear phase as the water-soluble salts partition into the aqueous layer.

  • Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography if necessary.

Workflow Step1 1. Reagent Prep POCl3 + DMF Step2 2. EAS Reaction Add Substrate Step1->Step2 Exotherm Validation Step3 3. Hydrolysis NaOAc (aq) Step2->Step3 Iminium Formation Step4 4. Isolation Extraction Step3->Step4 Phase Separation

Fig 2: Step-by-step workflow and validation milestones for the Vilsmeier-Haack formylation.

Protocol B: Directed Lithiation (Alternative for Small-Scale)

System Causality: n-BuLi acts as a strong kinetic base. The reaction must be strictly maintained at -78 °C; allowing the internal temperature to rise prematurely will cause the electron-rich thiazole ring to undergo fragmentation or nucleophilic attack at the methoxy groups.

  • Deprotonation:

    • Action: Dissolve 2,4-dimethoxythiazole (1.0 eq) in anhydrous THF under argon. Cool to -78 °C. Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 45 minutes.

    • Validation Check: The solution will typically transition to a deep yellow/orange hue, indicating the successful formation of the stabilized C5-lithio species. Lack of color change strongly suggests the n-BuLi has been quenched by ambient moisture.

  • Electrophilic Trapping:

    • Action: Add anhydrous DMF (1.5 eq) dropwise at -78 °C. Stir for 30 minutes, then allow the reaction to slowly warm to 0 °C.

    • Validation Check: The deep color should rapidly dissipate upon the addition of DMF, indicating the consumption of the carbanion and the formation of the tetrahedral hemiaminal intermediate.

  • Quench & Isolation:

    • Action: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry, and concentrate.

Troubleshooting & Field Insights

  • Emulsion Nightmares in Path A: The most common failure point in the Vilsmeier-Haack route is incomplete hydrolysis of the iminium salt, which acts as a powerful surfactant and causes unbreakable emulsions during extraction. Solution: Ensure the hydrolysis step is stirred for a minimum of 60 minutes at room temperature with a sufficient buffer (NaOAc) before attempting phase separation.

  • Low Yields in Path B: If Path B yields predominantly recovered starting material, the THF likely contained trace peroxides or water. Always use freshly distilled THF from sodium/benzophenone for thiazole lithiations.

References

  • Title: US6924276B2 - Diacid-substituted heteroaryl derivatives as matrix metalloproteinase inhibitors Source: Google Patents URL
Validation

A Senior Application Scientist's Guide to GC-MS Validation Protocols for Detecting 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde Impurities

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols for the critical task of detecting and quantifying impurities in 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde....

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation protocols for the critical task of detecting and quantifying impurities in 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights into establishing a robust and reliable analytical method.

The narrative of this guide is built upon the foundational principles of scientific integrity, drawing from extensive experience in analytical chemistry and adherence to regulatory guidelines. Every protocol described herein is designed to be a self-validating system, ensuring the trustworthiness of the data generated.

The Criticality of Impurity Profiling for Thiazole Intermediates

2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde, a substituted thiazole derivative, likely finds its synthetic origins in well-established heterocyclic chemistry, such as the Hantzsch thiazole synthesis followed by a formylation reaction like the Vilsmeier-Haack reaction.[1][2] These synthetic pathways, while efficient, can introduce a variety of process-related impurities, including unreacted starting materials, intermediates, and by-products from side reactions. Furthermore, the inherent reactivity of the thiazole ring and the aldehyde functional group can lead to degradation products under certain storage or processing conditions.[3]

Therefore, a thoroughly validated GC-MS method is not merely a regulatory requirement but a scientific necessity to ensure the quality of the active pharmaceutical ingredient (API) and the safety of the patient. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the validation of analytical procedures, which we will adapt and apply to the specific challenges of this analyte.[4][5]

A Comparative Analysis of GC-MS Validation Protocols

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications.[6] For impurity testing, the key validation parameters are:

  • Specificity

  • Linearity and Range

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Accuracy

  • Precision

  • Robustness

The following sections will delve into each of these parameters, comparing different approaches to their evaluation and providing illustrative experimental data.

Specificity: The Art of Discrimination

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] In the context of GC-MS, specificity is achieved through a combination of chromatographic separation and mass spectral identification.

Experimental Approach:

A two-pronged approach is recommended to establish specificity:

  • Chromatographic Resolution: Spiking the 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde sample with a mixture of potential impurities (Table 1) and demonstrating baseline separation of all components.

  • Mass Spectral Deconvolution: In cases of co-elution, the unique mass spectra of the analyte and impurities can be used for identification and quantification, provided they have distinct fragmentation patterns.

Table 1: Potential Impurities of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

Impurity NamePotential Origin
2,4-DimethoxythiazoleIncomplete formylation
Starting Material A (e.g., a substituted thioamide)Unreacted starting material from Hantzsch synthesis
Starting Material B (e.g., a dihaloketone)Unreacted starting material from Hantzsch synthesis
N,N-Dimethylformamide (DMF)Residual solvent from Vilsmeier-Haack reaction
Phosphorus oxychlorideResidual reagent from Vilsmeier-Haack reaction
Oxidation Product (e.g., corresponding carboxylic acid)Degradation
Dimerization ProductDegradation/Side reaction

Data Presentation: Comparison of Specificity Approaches

ParameterMethod 1: Full Scan GC-MSMethod 2: Selected Ion Monitoring (SIM) GC-MS
Principle Acquires a full mass spectrum for each point in the chromatogram.Monitors only a few specific ions characteristic of the target analytes.
Pros Excellent for identifying unknown impurities. Provides structural information.Higher sensitivity and selectivity for target analytes.
Cons Lower sensitivity compared to SIM.May miss unexpected impurities. Requires prior knowledge of impurity mass spectra.
Specificity Demonstration Chromatographic separation and unique mass spectra for each component.Chromatographic separation and detection of specific ions at expected retention times.

Experimental Protocol: Specificity Study

  • Sample Preparation: Prepare a solution of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde spiked with known potential impurities at a concentration of 0.1% relative to the main component.

  • GC-MS Analysis: Analyze the spiked sample using both Full Scan and SIM modes.

  • Data Evaluation:

    • Full Scan: Confirm the retention times and mass spectra of the main component and all spiked impurities.

    • SIM: Monitor at least three characteristic ions for each compound to confirm their identity and purity.

Visualization: GC-MS Specificity Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Evaluation cluster_result Result start Start prep Prepare Spiked Sample (API + Impurities) start->prep gc_sep Chromatographic Separation prep->gc_sep ms_detect Mass Spectral Detection gc_sep->ms_detect eval Evaluate Resolution & Mass Spectra ms_detect->eval spec Specificity Demonstrated eval->spec

Caption: Workflow for demonstrating specificity in a GC-MS method.

Linearity and Range: Establishing a Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Approach:

Prepare a series of calibration standards of the impurities at different concentration levels and analyze them. The linearity is evaluated by plotting the peak area against the concentration and performing a linear regression analysis.

Data Presentation: Comparison of Linearity Parameters

ParameterAcceptance Criteria (ICH Q2(R2))Typical GC-MS Performance
Number of Concentrations A minimum of 55 to 7
Correlation Coefficient (r²) ≥ 0.99> 0.995
Y-intercept Should be close to zeroMinimal and not statistically significant
Range for Impurities From LOQ to 120% of the specification limitTypically covers a wider range to accommodate variations

Experimental Protocol: Linearity and Range Study

  • Standard Preparation: Prepare a stock solution of each impurity. Perform serial dilutions to obtain at least five concentration levels, for example, from the LOQ to 150% of the target impurity concentration.

  • GC-MS Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the concentration for each impurity. Calculate the linear regression equation (y = mx + c), the correlation coefficient (r²), and the y-intercept.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Measuring the Minimum

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9] The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Approach:

Several methods can be used to determine LOD and LOQ, with the signal-to-noise ratio and the calibration curve method being the most common for chromatographic techniques.

Data Presentation: Comparison of LOD & LOQ Determination Methods

MethodDescriptionProsCons
Signal-to-Noise (S/N) Ratio Based on the ratio of the analyte signal to the background noise. Typically, S/N of 3:1 for LOD and 10:1 for LOQ.[9]Simple and widely used.Can be subjective depending on how noise is measured.
Calibration Curve Method Based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[10]More statistically robust.Requires a well-defined calibration curve at low concentrations.

Experimental Protocol: LOD and LOQ Determination (S/N Method)

  • Sample Preparation: Prepare a series of increasingly dilute solutions of each impurity.

  • GC-MS Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

  • Confirmation: Prepare and analyze samples at the determined LOD and LOQ concentrations to confirm their validity.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11] For impurity analysis, it is typically determined by recovery studies.

Experimental Approach:

Spike a blank matrix (or the purified main component) with known amounts of the impurities at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit) and measure the recovery.

Data Presentation: Accuracy Results for Impurity Spiking

ImpuritySpiked LevelMean Recovery (%)Acceptance Criteria (%)
Impurity 1LOQ98.580 - 120
Impurity 1100%101.290 - 110
Impurity 1150%99.890 - 110
Impurity 2LOQ95.380 - 120
Impurity 2100%102.590 - 110
Impurity 2150%101.790 - 110

Experimental Protocol: Accuracy Study

  • Sample Preparation: Prepare triplicate samples of the drug substance spiked with each impurity at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).

  • GC-MS Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample as: (Measured Concentration / Spiked Concentration) * 100.

Precision: Measuring Reproducibility

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8] It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Approach:

  • Repeatability (Intra-assay precision): Multiple injections of the same sample on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or on different instruments within the same laboratory.

  • Reproducibility: Analysis of the same sample in different laboratories (inter-laboratory trial).

Data Presentation: Comparison of Precision Levels

Precision LevelExperimental ConditionsAcceptance Criteria (%RSD)
Repeatability 6 replicate injections of a spiked sample≤ 15% at LOQ, ≤ 10% at higher concentrations
Intermediate Precision Different days, analysts, instruments≤ 20% at LOQ, ≤ 15% at higher concentrations

Experimental Protocol: Intermediate Precision Study

  • Day 1 (Analyst 1, Instrument 1): Prepare and analyze six replicate samples of the drug substance spiked with impurities at a target concentration.

  • Day 2 (Analyst 2, Instrument 2): Repeat the analysis with a new set of six replicate samples.

  • Data Analysis: Calculate the mean, standard deviation, and %RSD for each set of replicates and compare the results between the two days/analysts/instruments.

Robustness: Resilience to Minor Changes

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]

Experimental Approach:

Intentionally vary critical method parameters within a realistic range and observe the effect on the results. A Design of Experiments (DoE) approach can be efficiently used to evaluate multiple parameters simultaneously.

Data Presentation: Robustness Study Parameters and Variations

ParameterStandard ConditionVariation 1Variation 2
GC Oven Temperature Program Ramp at 10 °C/minRamp at 8 °C/minRamp at 12 °C/min
Carrier Gas Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Injection Volume 1.0 µL0.8 µL1.2 µL
Split Ratio 50:140:160:1

Experimental Protocol: Robustness Study

  • Experimental Design: Design an experiment where the selected parameters are varied.

  • Sample Analysis: Analyze a spiked sample under each of the varied conditions.

  • Data Evaluation: Evaluate the impact of the variations on key system suitability parameters (e.g., resolution, peak shape) and the quantitative results for the impurities.

Visualization: Method Validation Lifecycle

G cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Use cluster_transfer Method Transfer & Revalidation dev Develop Initial GC-MS Method spec Specificity dev->spec lin Linearity & Range spec->lin lod_loq LOD & LOQ lin->lod_loq acc Accuracy lod_loq->acc prec Precision acc->prec rob Robustness prec->rob routine Routine Analysis & Monitoring rob->routine transfer Method Transfer routine->transfer reval Revalidation (if needed) transfer->reval reval->routine

Sources

Safety & Regulatory Compliance

Safety

2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde In drug development and synthetic chemistry, thiazole derivatives serve as indispensable pharmacophores. However, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde

In drug development and synthetic chemistry, thiazole derivatives serve as indispensable pharmacophores. However, the disposal of complex heteroaromatic compounds like 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde requires rigorous operational planning. Due to the presence of both nitrogen and sulfur heteroatoms, alongside a reactive aldehyde moiety, improper disposal poses severe environmental and occupational risks.

This guide provides a self-validating, step-by-step protocol designed for researchers and safety officers to ensure the compliant containment, segregation, and thermal destruction of this chemical.

Part 1: Chemical Profile & Quantitative Hazard Assessment

Before initiating any disposal protocol, personnel must understand the quantitative and regulatory parameters of the waste material.

Property / ParameterValueReference
Chemical Name 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde
CAS Number 1055074-94-6
Molecular Formula C6H7NO3S[1]
GHS Hazard Codes H302, H312, H332, H315, H319, H336[2]
Primary Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
Target Organs Respiratory system, Skin, Eyes[2]

Part 2: Mechanistic Safety & Toxicity Analysis

To build a fail-safe disposal protocol, we must first understand the causality behind the chemical's hazards. Standard disposal methods (like municipal landfilling or basic combustion) are inadequate for this compound due to two primary molecular features:

  • Electrophilic Reactivity: The aldehyde group (-CHO) is highly electrophilic. It readily forms Schiff bases with primary amines on biological proteins, which is the mechanistic driver behind its classification as a severe skin and eye irritant (H315, H319)[2]. This necessitates the use of strictly inert materials during spill cleanup to prevent unintended cross-reactions.

  • Heteroatom Oxidation: The 1,3-thiazole ring contains both nitrogen and sulfur. Under standard environmental degradation or low-temperature combustion, the ring cleaves to release sulfur dioxide (SO 2​ ) and nitrogen oxides (NO x​ )[3]. These gases are potent respiratory hazards and environmental pollutants. Consequently, standard open-air incineration is strictly prohibited; thermal destruction must be paired with alkaline gas scrubbing[3].

Part 3: Disposal Workflow & Decision Matrix

DisposalWorkflow Spill Accidental Spill Absorb Use Inert Absorbent (Sand/Vermiculite) Spill->Absorb Routine Routine Lab Waste Collect Collect in Sealable HDPE/Glass Container Routine->Collect Absorb->Collect Segregate Segregate from Strong Oxidizers Collect->Segregate Transport Licensed HazMat Transport (EPA 40 CFR 261.3) Segregate->Transport Incinerate Incineration with Afterburner Transport->Incinerate Scrubber Alkaline Scrubber (Neutralize SOx/NOx) Incinerate->Scrubber

Workflow for the containment, segregation, and compliant incineration of thiazole waste.

Part 4: Step-by-Step Disposal Methodologies

This protocol is designed as a self-validating system; every action is paired with its underlying chemical rationale to ensure operational integrity.

Step 1: Containment and Absorption (For Spills)

  • Action: In the event of a spill, immediately isolate the area. Apply an inert, non-combustible absorbent material such as dry sand, vermiculite, or diatomaceous earth over the spill[4]. Do not use water.

  • Causality: 2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde contains a reactive aldehyde moiety. Using combustible absorbents (like sawdust or paper towels) can trigger exothermic oxidation, while water can spread the toxicant. Inert silicates safely trap the compound without chemical interaction.

Step 2: Collection and Mechanical Transfer

  • Action: Sweep the absorbed mixture using clean, non-sparking tools[5]. Transfer the waste into a sealable High-Density Polyethylene (HDPE) or amber glass container.

  • Causality: Mechanical friction from standard steel tools can generate sparks. Although the primary risk of this chemical is acute toxicity, organic solvent residues often accompanying such reagents in the lab pose a secondary ignition risk[5].

Step 3: Chemical Segregation and Storage

  • Action: Label the container clearly as "Hazardous Waste: Toxic/Irritant - Contains Thiazole Aldehyde". Store in a cool, well-ventilated secondary containment area. Keep strictly segregated from strong oxidizing agents, strong bases, and strong acids.

  • Causality: The electron-rich dimethoxy groups and the sulfur atom in the thiazole ring make the molecule highly susceptible to rapid, potentially violent oxidation if inadvertently mixed with peroxides or nitric acid in a general waste carboy.

Step 4: Regulatory Transport and Thermal Destruction

  • Action: Do not discharge into the municipal sewer system. Transfer the waste to a licensed hazardous waste management facility in compliance with [4],[6]. Specify thermal destruction (incineration) as the required disposal method, ensuring the facility utilizes an afterburner and an alkaline wet scrubber[3].

  • Causality: Combustion of the thiazole ring cleaves the heteroaromatic system, releasing SO 2​ and NO x​ [3]. The afterburner ensures the complete thermal breakdown of the toxic aldehyde, while the alkaline scrubber chemically neutralizes the acidic gases, preventing toxic atmospheric emissions and ensuring environmental compliance.

References

  • NextSDS. "2,4-dimethoxy-1,3-thiazole-5-carbaldehyde — Chemical Substance Information."[2] URL:[Link]

  • AccelaChem. "Products - AccelaChemBio."[1] URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report."[3] URL:[Link]

  • MetaSci. "Safety Data Sheet Thiazole."[4] URL: [Link]

  • National Institutes of Health (NIH). "Thiazole | CID 9256 - PubChem."[5] URL:[Link]

Sources

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2,4-Dimethoxy-1,3-thiazole-5-carbaldehyde
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